Dehydrodeguelin
Description
This compound has been reported in Derris elliptica, Tephrosia candida, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVFILFHVPLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188217 | |
| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-23-7 | |
| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydrodeguelin: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodeguelin is a naturally occurring rotenoid, a class of organic compounds often found in the roots and stems of various plant species. As a natural flavonoid, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities, and the key signaling pathways it modulates. Detailed experimental protocols for assays commonly used to investigate its effects are also presented.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀O₆ | [1] |
| Molecular Weight | 392.4 g/mol | [1] |
| CAS Number | 3466-23-7 | [1][2] |
| Melting Point | 233 °C | [2] |
| Boiling Point | 577.9 ± 50.0 °C (Predicted) | [2] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Appearance | Powder | [3] |
| Purity | 95% - 99% (Commercially available) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Spectral Data
The structural elucidation and identification of this compound are typically confirmed using a combination of spectroscopic techniques. While specific spectral data can vary slightly based on the solvent and instrumentation used, the following methods are standard for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the molecule by identifying the connectivity of atoms.
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight and elemental composition of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, such as HPLC-DAD (Diode-Array Detection) and HPLC-ELSD (Evaporative Light Scattering Detector), are used for the purification and quantification of this compound.[3]
Biological Activities and Signaling Pathways
This compound and its close analog, deguelin, have been extensively studied for their potent anti-tumorigenic properties. These compounds exert their effects by modulating a variety of signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Anti-proliferative and Apoptotic Effects
This compound has been shown to inhibit the growth of various cancer cell lines.[5] This is achieved through the induction of cell cycle arrest and apoptosis (programmed cell death).[5][6] The apoptotic effects are mediated through both intrinsic and extrinsic pathways.
One of the primary mechanisms of action is the inhibition of mitochondrial bioenergetics.[4] this compound can diminish oxygen consumption in mitochondria, leading to the dissipation of the mitochondrial inner transmembrane potential, production of reactive oxygen species (ROS), and ultimately, the activation of caspases, which are key executioners of apoptosis.[4]
Key Signaling Pathways Modulated by this compound
Several critical signaling pathways are targeted by this compound and its analogs:
-
PI3K/Akt Pathway: This is a central pathway that regulates cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][7][8] By inhibiting the phosphorylation of Akt, it prevents the downstream activation of pro-survival signals and promotes apoptosis.[6][7]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. This compound can suppress the activation of NF-κB, which in turn can sensitize cancer cells to apoptosis.[6]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. Studies have indicated that this compound can modulate the MAPK signaling pathway to induce apoptosis in cancer cells.[1]
-
Wnt/β-catenin Signaling Pathway: In some cancers, such as breast cancer, this compound has been found to inhibit cell growth by modulating the expression of key members of the Wnt/β-catenin signaling pathway.[5]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as Akt, p-Akt, and caspases.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
RIPA Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 12,000g for 15 minutes at 4°C.[10]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli buffer for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Conclusion
This compound is a promising natural compound with significant anti-cancer potential. Its ability to modulate multiple oncogenic signaling pathways, particularly the PI3K/Akt pathway, leading to the induction of apoptosis, makes it a valuable candidate for further investigation in drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to design and execute studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 2. Deguelin targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induction by the natural product cancer chemopreventive agent deguelin is mediated through the inhibition of mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deguelin inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of deguelin on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Dehydrodeguelin: A Technical Guide to its Discovery, Mechanism, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrodeguelin, a naturally occurring rotenoid found in several plant species, has garnered significant scientific interest for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery and historical context of this compound research. It details the compound's natural sources, isolation, and characterization, and presents a thorough examination of its mechanisms of action, including its role as a mitochondrial complex I inhibitor and a modulator of critical cellular signaling pathways such as PI3K/Akt and NF-κB. This document aims to serve as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and drug development efforts.
Discovery and Historical Context
This compound is a member of the rotenoid family of compounds, which are naturally occurring isoflavonoids. Historically, rotenoid-containing plants have been used as insecticides and piscicides (fish poisons) due to their potent inhibitory effects on mitochondrial respiration. The investigation into the chemical constituents of these plants led to the isolation and characterization of numerous rotenoids, including this compound.
Initial research focused on the isolation and structural elucidation of these compounds from various plant sources. This compound has been isolated from several plant species, including Derris elliptica, Derris trifoliata, and Millettia caerulea.[1][2][3] The advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, was pivotal in determining the precise chemical structure of this compound.
In recent decades, the research focus has shifted towards understanding the pharmacological properties of this compound. A significant body of work has emerged demonstrating its potent anticancer activities against a variety of cancer cell lines. This has led to a deeper investigation into its molecular mechanisms of action, positioning this compound and its analogs as promising candidates for cancer chemotherapy and chemoprevention.[4][5][6]
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀O₆ | [7] |
| Molecular Weight | 392.4 g/mol | [7] |
| Appearance | Amorphous powder | [1] |
| UV (in MeOH) λmax (nm) | 200-450 | [1] |
| ¹H NMR | Data not explicitly found in search results | |
| ¹³C NMR | Data not explicitly found in search results | |
| IR | Data not explicitly found in search results | |
| MS (HRESIMS) | m/z 431.1101 [M+Na]⁺ (calcd 431.1101) | [1] |
Note: While specific NMR and IR data were not available in the provided search snippets, these are standard techniques for the characterization of such compounds. Researchers should refer to specialized chemical databases or primary literature for detailed spectral assignments.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. The primary mechanisms underlying its bioactivity include the induction of apoptosis, inhibition of cell proliferation, and modulation of key cellular signaling pathways.[4][6]
Inhibition of Mitochondrial Complex I
A primary molecular target of this compound, like other rotenoids, is the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase).[8] Inhibition of Complex I disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway.[9]
Modulation of Signaling Pathways
This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been demonstrated to inhibit the PI3K/Akt signaling cascade.[10][11][12] By inhibiting this pathway, this compound can suppress the growth and survival of cancer cells and induce apoptosis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is observed in many cancers and contributes to tumor progression. This compound has been shown to suppress the activation of NF-κB.[13][14][15] This inhibition can lead to decreased expression of anti-apoptotic proteins and increased sensitivity of cancer cells to apoptosis-inducing agents.
Caption: this compound suppresses the NF-κB signaling pathway.
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound and its related compound, Deguelin, in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Deguelin | SW-620 | Colon Cancer | 0.462 | [4] |
| Deguelin | HT-29 | Colon Cancer | Inactive | [1] |
| Deguelin | SGC-996 | Gallbladder Carcinoma | Data not specified | [4] |
| Deguelin | RKO | Human Colorectal Carcinoma | Data not specified | [4] |
| Deguelin | KUT-1 | HTLV-1-transformed T-cell | Data not specified | [4] |
| Dehydrodieugenol B analogues | Leishmania (L.) infantum | Leishmaniasis | 3.0 - 32.7 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in this compound research.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cells and to calculate its IC₅₀ value.[17][18][19]
Materials:
-
Adherent cancer cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins in cells treated with this compound, for example, to assess the phosphorylation status of Akt or the levels of NF-κB pathway components.[20][21][22][23]
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-IκBα, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and control cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mitochondrial Complex I Activity Assay
This protocol measures the enzymatic activity of mitochondrial complex I in isolated mitochondria after treatment with this compound.[24][25][26]
Materials:
-
Isolated mitochondria from control and this compound-treated cells
-
Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂)
-
NADH
-
Ubiquinone (Coenzyme Q₁)
-
Rotenone (a known complex I inhibitor, as a positive control)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Isolate mitochondria from cells using a standard differential centrifugation protocol.
-
Determine the protein concentration of the mitochondrial preparations.
-
In a cuvette or 96-well plate, add the assay buffer and a specific amount of mitochondrial protein (e.g., 50 µg).
-
Add ubiquinone to act as the electron acceptor.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
To determine the specific activity of complex I, perform a parallel assay in the presence of rotenone to inhibit complex I.
-
The complex I activity is the rotenone-sensitive rate of NADH oxidation.
-
Compare the activity in mitochondria from this compound-treated cells to that of control cells.
Conclusion and Future Directions
This compound is a promising natural product with well-documented anticancer properties. Its multifaceted mechanism of action, involving the inhibition of mitochondrial complex I and the modulation of key oncogenic signaling pathways, makes it an attractive candidate for further investigation and development. Future research should focus on a more detailed elucidation of its structure-activity relationships, in vivo efficacy and toxicity studies, and the development of synthetic analogs with improved pharmacological profiles. The comprehensive data and protocols presented in this guide are intended to provide a solid foundation for researchers to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deguelin's Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deguelin induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Complex I Inhibitors Expose a Vulnerability for Selective Killing of Pten-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of deguelin on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehydroepiandrosterone modulates the PTEN/PI3K/AKT signaling pathway to alleviate 4-vinylcyclohexene diepoxide-induced premature ovarian insufficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of NF-κB signaling pathway by tocotrienol in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NFkappaB-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: hsa04064 [genome.jp]
- 16. Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 20. bio-rad.com [bio-rad.com]
- 21. origene.com [origene.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 24. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Complex I activity assay [protocols.io]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Dehydrodeguelin: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodeguelin is a naturally occurring rotenoid, a class of isoflavonoids, found within various members of the Fabaceae (legume) family.[1] Rotenoids are known for their insecticidal properties, and increasingly, for their potential pharmacological activities.[2] this compound, a derivative of deguelin, has garnered interest in the scientific community for its own unique biological effects, which are under investigation for their therapeutic potential. This technical guide provides an in-depth overview of this compound, focusing on its role as a secondary metabolite in the Fabaceae family, its biosynthesis, biological activities, and the experimental methodologies used for its study.
Chemical Properties
This compound is characterized by a pentacyclic ring structure. Its molecular formula and other key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H20O6 | [3] |
| Molecular Weight | 392.4 g/mol | [4] |
| IUPAC Name | 17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | [5] |
| CAS Number | 3466-23-7 | [5] |
| Appearance | Yellow powder | [4] |
Occurrence in Fabaceae
This compound has been identified in several genera within the Fabaceae family. Its presence is often alongside other rotenoids like deguelin and rotenone. The concentration of these compounds can vary significantly between species, strains, and even different parts of the plant.
Quantitative Data of this compound and Related Rotenoids in Fabaceae
The following tables summarize the quantitative data for this compound and the closely related compound deguelin found in various Fabaceae species.
Table 1: Deguelin Content in Tephrosia Species
| Species | Strain/Origin | Plant Part | Deguelin Content (% dry weight) | Reference |
| Tephrosia vogelii | PI 257533 (USA) | Leaves | 0.0000 - 0.0211 | [6] |
| Tephrosia vogelii | PI 305346 (Kenya) | Leaves | 0.0000 - 0.0123 | [6] |
| Tephrosia adunca | PI 224328 (Venezuela) | Leaves | 0.0211 - 0.1498 | [6] |
| Tephrosia adunca | PI 224329 (Venezuela) | Leaves | 0.0211 - 0.2957 | [6] |
| Tephrosia candida | PI 286259 (Brazil) | Leaves | 0.0000 - 0.0468 | [6] |
| Tephrosia candida | PI 305345 (South Africa) | Leaves | 0.0000 - 0.0163 | [6] |
| Tephrosia candida | PI 390753 (USA) | Leaves | 0.0177 - 0.1444 | [6] |
| Tephrosia grandiflora | PI 305347 (South Africa) | Leaves | 0.0000 - 0.0289 | [6] |
Table 2: Deguelin Content in Derris Species
| Species | Plant Part | Deguelin Content | Reference |
| Derris urucu | Bark | 30 mg/g | [5] |
Table 3: Presence of this compound in Other Fabaceae Genera
| Genus | Species | Note | Reference |
| Lonchocarpus | L. nicou | This compound has been isolated from this species. | [7] |
| Mundulea | M. sericea | This species is known to contain rotenoids, including deguelin and tephrosin, and this compound is also present. | [2][8] |
| Amorpha | A. fruticosa | This compound has been isolated from the leaves of this plant. |
Biosynthesis of this compound
This compound, as a rotenoid, belongs to the larger class of isoflavonoids. The biosynthesis of isoflavonoids begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine. A key step is the conversion of a flavanone intermediate to an isoflavone, catalyzed by the enzyme isoflavone synthase. The pathway then proceeds through a series of enzymatic modifications, including hydroxylation, methylation, and cyclization to form the characteristic rotenoid scaffold. The final steps leading to this compound involve the formation of the dehydro bond.
Biological Activities
The biological activities of this compound are an active area of research, with many studies focusing on its potential as an anticancer agent. Much of the current understanding is extrapolated from studies on the closely related compound, deguelin, which has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis.
Signaling Pathways Modulated by Deguelin (and potentially this compound)
1. PI3K/Akt Signaling Pathway:
Deguelin is a known inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9][10] This pathway is crucial for cell survival and proliferation, and its dysregulation is a hallmark of many cancers. By inhibiting PI3K, deguelin prevents the phosphorylation and activation of Akt, leading to downstream effects such as the induction of apoptosis.
2. NF-κB Signaling Pathway:
Deguelin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[11] It can inhibit the activation of IκBα kinase (IKK), which is a critical step in the NF-κB signaling cascade. This leads to the suppression of NF-κB-regulated gene expression, which can potentiate apoptosis and inhibit cell invasion.[11]
3. MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. While direct studies on this compound are limited, deguelin has been reported to have minimal effects on the MAPK pathway in some cell lines.[9] However, given the complexity of this pathway and the diverse biological activities of rotenoids, further investigation into the effects of this compound on the MAPK cascade is warranted.
4. Apoptosis:
Through its inhibitory effects on pro-survival signaling pathways like PI3K/Akt and NF-κB, this compound is expected to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism by which many anticancer agents exert their therapeutic effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the isolation, quantification, and biological evaluation of this compound.
General Experimental Workflow
Isolation and Purification of this compound
1. Extraction:
-
Plant Material: Dried and powdered plant material (e.g., leaves, roots, stems) from a Fabaceae species known to contain this compound.
-
Solvent Extraction: The powdered material is typically extracted with an organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol (1:1).[12] Maceration or Soxhlet extraction can be employed.
-
Crude Extract: The solvent is evaporated under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing this compound are pooled and may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).
Quantification of this compound
High-Performance Thin-Layer Chromatography (HPTLC):
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A suitable solvent system is developed to achieve good separation of this compound from other components. An example mobile phase for related compounds is toluene:ethyl acetate:formic acid (5:4:1, v/v/v).
-
Sample Application: Standard solutions of this compound and the plant extracts are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection and Densitometry: After development, the plate is dried and the bands are visualized under UV light (e.g., 254 nm or 366 nm). The quantification is performed using a densitometer by scanning the plates at the wavelength of maximum absorbance of this compound. A calibration curve is generated using the standard solutions to determine the concentration of this compound in the samples.[13][14]
Ultra-Performance Liquid Chromatography (UPLC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of two or more solvents, such as acetonitrile and water.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (e.g., around 294 nm for rotenoids).
-
Quantification: A calibration curve is prepared using standard solutions of this compound to quantify its amount in the plant extracts.[15]
Biological Evaluation: Signaling Pathway Analysis
Western Blot Analysis for PI3K/Akt Pathway:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound for specific time periods.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key proteins in the PI3K/Akt pathway (e.g., Akt, p-Akt, mTOR, p-mTOR).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the effect of this compound on protein phosphorylation.
NF-κB Luciferase Reporter Assay:
-
Cell Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After transfection, the cells are treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB signaling pathway.[9][16]
Conclusion
This compound is a promising secondary metabolite from the Fabaceae family with significant potential for further research and development. Its presence in various traditional medicinal plants, coupled with the emerging understanding of its biological activities, particularly its influence on key cancer-related signaling pathways, makes it a compelling candidate for drug discovery programs. This technical guide provides a foundational understanding of this compound, offering researchers the necessary information to embark on further investigations into its therapeutic applications. The provided methodologies for isolation, quantification, and biological evaluation will serve as a valuable resource for designing and executing future studies on this intriguing natural product.
References
- 1. Deguelin targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of rotenoids. Chalcone, isoflavone, and rotenoid stages in the formation of amorphigenin by Amorpha fruticosa seedlings - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot analysis of Akt, p-Akt, cleaved caspase-3, GSK-3β and p-GSK-3β [bio-protocol.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. Biosynthesis of the rotenoid amorphigenin: incorporation of a 2′-[14C]-methoxylated isoflavone by germinating Amorpha seeds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Antiplasmodial and antileishmanial flavonoids from Mundulea sericea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Initial Screening of Dehydrodeguelin for Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrodeguelin, a naturally occurring rotenoid, presents a compelling profile for biological activity screening due to its structural similarity to deguelin, a compound with known anticancer, insecticidal, and metabolic effects. This technical guide provides a comprehensive overview of the initial screening process for this compound, focusing on its potential as a therapeutic agent. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages the extensive research on its close analog, deguelin, to propose a robust screening strategy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and development.
Introduction
This compound is a member of the rotenoid family of natural products, which are known for their diverse biological activities. Its structural analog, deguelin, has been extensively studied and has demonstrated significant potential in several therapeutic areas. The primary biological activities associated with deguelin, and therefore of high interest for the initial screening of this compound, include anticancer, insecticidal, and metabolic modulatory effects. This guide outlines the foundational assays and conceptual frameworks necessary to conduct a thorough initial biological activity screening of this compound.
Key Biological Activities for Initial Screening
The initial screening of this compound should focus on three primary areas of biological activity, based on the known properties of the closely related compound, deguelin.
Anticancer Activity
Deguelin has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. The proposed anticancer screening of this compound should therefore investigate its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation: Anticancer Activity of Deguelin (Reference for this compound Screening)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HT-29 | Colon Cancer | 0.0432 | Not Specified |
| A549 | Lung Cancer | 0.8 - 1.2 | 48 |
| PC-3 | Prostate Cancer | ~1.0 | 48 |
| MCF-7 | Breast Cancer | ~0.1 | 48 |
| U87 | Glioblastoma | ~1.0 | 48 |
Note: This data pertains to Deguelin and serves as a benchmark for interpreting results from this compound studies.
Insecticidal Activity
Rotenoids, as a class of compounds, have a long history of use as insecticides. The insecticidal potential of this compound should be a key component of its initial screening.
Data Presentation: Insecticidal Activity of Related Rotenoids (Reference for this compound Screening)
| Compound | Insect Species | LC50 |
| Rotenone | Drosophila melanogaster (larvae) | Not Specified |
| Rotenone | Spodoptera frugiperda (larvae) | Not Specified |
Metabolic Effects
Deguelin is a known inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain. This inhibition disrupts cellular energy metabolism and can contribute to its anticancer effects. The initial screening of this compound should include an assessment of its impact on mitochondrial respiration.
Experimental Protocols
Detailed methodologies for the key experiments required for the initial screening of this compound are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualization of Signaling Pathways and Workflows
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is a known target of deguelin. Initial screening of this compound should investigate its potential to modulate this pathway.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Apoptosis Induction Pathway
Deguelin induces apoptosis through the intrinsic mitochondrial pathway. This compound is hypothesized to act through a similar mechanism.
Caption: Hypothesized intrinsic apoptosis pathway activated by this compound.
Experimental Workflow for Anticancer Screening
A logical workflow for the initial anticancer screening of this compound is crucial for efficient data generation and interpretation.
Caption: A streamlined workflow for the initial anticancer screening of this compound.
Conclusion and Future Directions
The initial biological screening of this compound holds significant promise for the discovery of a novel therapeutic agent. The methodologies and conceptual frameworks presented in this guide, largely informed by studies on its close analog deguelin, provide a solid foundation for a comprehensive investigation into its anticancer, insecticidal, and metabolic properties. A critical next step is to generate specific quantitative data for this compound, particularly its IC50 values against a panel of cancer cell lines and its LC50 values against relevant insect pests. Furthermore, elucidating its precise mechanism of action, including its effects on mitochondrial function and key signaling pathways, will be crucial for its future development as a potential drug candidate. The lack of direct quantitative data for this compound in the current literature underscores the importance of the screening strategy outlined herein.
Methodological & Application
Dehydrodeguelin as a Mitochondrial Complex I Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodeguelin is a naturally occurring rotenoid, a class of organic compounds often found in the roots and stems of certain plant species.[1][2] Structurally similar to rotenone, this compound is recognized primarily for its role as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][3] This complex is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane.[4][5] By inhibiting complex I, this compound disrupts cellular respiration, leading to a cascade of downstream effects. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels).[2][6][7] Consequently, this compound has garnered significant interest as a potential chemopreventive and chemotherapeutic agent for various cancers.[1][7]
Mechanism of Action
Mitochondrial complex I catalyzes the transfer of electrons from NADH to ubiquinone.[3] This process is a critical step in cellular respiration, as it contributes to the generation of a proton gradient across the inner mitochondrial membrane, which in turn drives the synthesis of ATP by ATP synthase (Complex V).[8]
This compound exerts its inhibitory effect by binding to the ubiquinone binding site of complex I, thereby blocking the electron transfer process.[3] This inhibition leads to several key cellular consequences:
-
Decreased ATP Production: The halt in electron flow significantly impairs the proton gradient, leading to a sharp decline in mitochondrial ATP synthesis.
-
Shift to Glycolysis: To compensate for the loss of ATP from oxidative phosphorylation, cells often upregulate glycolysis, leading to increased lactate production and acidification of the cellular environment.[8]
-
Induction of Apoptosis: The disruption of mitochondrial function is a potent trigger for apoptosis. This compound has been shown to activate the mitochondrial pathway of apoptosis by affecting the expression of anti-apoptotic proteins like BCL2 and XIAP.[9]
-
Cell Cycle Arrest: this compound can halt the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.[10] This is sometimes mediated through the regulation of key cell cycle proteins like p27.[2]
-
Modulation of Signaling Pathways: The initial metabolic stress caused by complex I inhibition triggers broader changes in cellular signaling. This compound is known to suppress pro-survival pathways such as PI3K/Akt/mTOR and NF-κB.[2][10]
Data Presentation
The inhibitory and cytotoxic concentrations of this compound can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and the specific cell line.
| Parameter | System/Cell Line | Value | Reference |
| IC50 (Complex I Inhibition) | Pten-null Fibroblasts | ~10-20 nM | |
| IC50 (Cytotoxicity) | Pten-null Fibroblasts | ~20 nM | |
| IC50 (Cytotoxicity) | Pten-WT Fibroblasts | ~10 µM | |
| Effective Concentration | Gastric Cancer Cells (MKN-74) | 1 µg/mL (with Metformin at 1000 µg/mL and Rotenone at 0.01 µg/mL showing similar OCR suppression) | [8] |
Note: IC50 values can be highly dependent on assay conditions and cell type. The data above represents examples from specific studies.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Complex I Activity
This protocol describes a colorimetric method to determine the specific activity of Complex I in isolated mitochondria.[4][5]
Principle: The assay measures the NADH-dependent reduction of a dye, which is coupled to the reduction of decylubiquinone, a ubiquinone analog.[4][5] The rate of color change (decrease in absorbance at 600 nm) is proportional to Complex I activity. Specificity is confirmed by subtracting the activity measured in the presence of a known Complex I inhibitor, rotenone.[5]
Materials:
-
Isolated mitochondria (protein concentration ≥ 500 µg/mL)
-
Complex I Assay Buffer
-
NADH
-
Decylubiquinone
-
Complex I Dye (absorbs at 600 nm in oxidized form)
-
This compound (in appropriate solvent, e.g., DMSO)
-
Rotenone (positive control inhibitor)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Assay Genie BN01128, Abcam ab287847, Sigma-Aldrich MAK359).[4][5] Warm buffers to room temperature before use. Keep isolated mitochondria on ice.
-
Sample Preparation: Dilute the mitochondrial sample with Complex I Assay Buffer. The final amount per well should be between 1-5 µg of mitochondrial protein.[5] Prepare multiple dilutions to ensure the activity falls within the linear range of the assay.
-
Assay Setup:
-
Sample Wells: Add the diluted mitochondrial sample to the wells.
-
Inhibitor Wells: To separate wells, add the mitochondrial sample and the desired concentration of this compound. Incubate for a predetermined time (e.g., 15-30 minutes) if pre-incubation is required.
-
Background Control Wells: Add the mitochondrial sample and a saturating concentration of Rotenone.
-
-
Reaction Mix: Prepare a master mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye. Add this mix to all wells.
-
Reaction Initiation: Add NADH to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 600 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.[4]
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA600/min) for each well from the linear portion of the curve.
-
Total Activity: Rate of the sample well.
-
Background Activity: Rate of the Rotenone-inhibited well.
-
Specific Complex I Activity: (Total Activity - Background Activity) / amount of mitochondrial protein.
-
% Inhibition by this compound: [1 - (Rate of this compound well - Background Activity) / (Total Activity - Background Activity)] * 100.
Protocol 2: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol describes a "Mitochondrial Stress Test" using a Seahorse XFe96 Analyzer to measure the Oxygen Consumption Rate (OCR) in live cells treated with this compound.[11]
Principle: The assay measures real-time OCR of cells in a microplate. By sequentially injecting a series of mitochondrial inhibitors, key parameters of mitochondrial function are determined. This compound is introduced as the inhibitor of interest, followed by standard inhibitors like oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples the ETC to induce maximal respiration), and a mix of rotenone and antimycin A (Complex I and III inhibitors) to shut down all mitochondrial respiration.[11]
Materials:
-
Adherent cells of interest
-
Cell culture medium and supplements
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone & Antimycin A mixture
-
Seahorse XFe96 Analyzer
Procedure:
-
Cell Seeding: Plate cells in a Seahorse XF microplate and allow them to adhere and grow to the desired confluency.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[11]
-
Drug Preparation: Prepare stock solutions of this compound and the other inhibitors. Dilute them in the assay medium to the desired final concentrations for injection.
-
Cartridge Loading: Load the diluted compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: this compound (or vehicle control)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Cell Preparation: One hour before the assay, remove the culture medium from the cells, wash with warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[11]
-
Run Assay: Place the cell plate and the loaded cartridge into the Seahorse XFe96 Analyzer and start the pre-programmed assay protocol. The instrument will calibrate and then begin measuring OCR, injecting the compounds at specified time points.
Data Analysis: The resulting OCR profile allows for the calculation of:
-
Basal Respiration: The initial OCR before any injections.
-
Response to this compound: The decrease in OCR after the injection of this compound indicates its direct inhibitory effect on Complex I-linked respiration.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR reached after FCCP injection, representing the maximum capacity of the ETC.
-
Proton Leak: The OCR remaining after oligomycin injection.
-
Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells, which is reduced by mitochondrial inhibitors like this compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes, which are predominantly active in viable cells, reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.[12]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (serial dilutions)
-
96-well tissue culture plates
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., from 1 nM to 100 µM). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT Reagent: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 1-4 hours at 37°C, allowing the formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[12]
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
Data Analysis:
-
Subtract the background absorbance (from wells with medium but no cells).
-
Calculate the percentage of cell viability for each this compound concentration: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Affected Signaling Pathways
Inhibition of mitochondrial complex I by this compound is an upstream event that triggers widespread changes in cellular signaling, contributing to its anti-cancer effects.
-
PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is often hyperactivated in cancer.[10] this compound has been shown to suppress this pathway, leading to decreased cell proliferation and survival.[2][7] The mechanism may involve the reduction of ATP levels, which in turn can activate AMPK, an inhibitor of mTOR signaling.[8]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is critical for inflammation and cell survival. This compound can inhibit the activation of NF-κB, further promoting apoptosis.[6][10]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate MAPK signaling, although the specific effects can be context-dependent.[6][10]
References
- 1. Deguelin and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mitochondrial complex I (NADH dehydrogenase) inhibitors and how do they work? [synapse.patsnap.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Deguelin targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 8. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dehydrodeguelin's Impact on the PI3K/Akt/mTOR Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodeguelin, a derivative of the natural rotenoid deguelin, has emerged as a compound of interest in cancer research due to its potential as a chemopreventive and therapeutic agent.[1][2][3] Like its parent compound, this compound exhibits anti-tumorigenic properties by modulating critical cellular signaling pathways, a key one being the PI3K/Akt/mTOR pathway.[1][2][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6][7][8][9] this compound's inhibitory effect on this pathway underscores its potential in cancer therapy by inducing apoptosis and halting cell cycle progression.[2][10][11]
These application notes provide a comprehensive overview of this compound's interaction with the PI3K/Akt/mTOR signaling cascade, supported by quantitative data and detailed experimental protocols for researchers investigating its therapeutic potential.
Mechanism of Action
This compound exerts its anticancer effects by intervening in the PI3K/Akt/mTOR signaling pathway. This pathway is typically initiated by the activation of receptor tyrosine kinases, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a variety of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[5][7][12]
This compound, similar to deguelin, is understood to inhibit this pathway, leading to the downregulation of key signaling molecules such as phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[1][4][11] This inhibition disrupts the pro-survival signals within cancer cells, ultimately leading to apoptosis and a reduction in cell proliferation.[2][10][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of deguelin and its derivatives, including this compound, on various cancer cell lines. This data provides a comparative reference for researchers evaluating the potency and selectivity of these compounds.
Table 1: Growth Inhibition (GI50) of Deguelin in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Molecular Subtype | GI50 (nM) | Selectivity (Fold) |
| MDA-MB-453 | Luminal Androgen Receptor (LAR) | 30 | 566 |
| SUM-185PE | Luminal Androgen Receptor (LAR) | 61 | 197 |
Data extracted from studies on deguelin, indicating its potent and selective activity against specific breast cancer subtypes.[4]
Table 2: Effect of Deguelin on Cell Viability and Apoptosis
| Cell Line | Treatment Concentration | Duration (hours) | % Cell Viability Reduction | % Apoptosis Induction |
| U937 (Leukemia) | 100 nmol/L | Not Specified | Significant Increase | Significant Increase |
| Hep-2 (HNSCC) | Dose-dependent | Time-dependent | Significant | Not Specified |
| MDA-MB-231 (Breast) | Dose-dependent | Time-dependent | Significant | Not Specified |
This table provides a qualitative summary of deguelin's effects from various studies, as specific percentages were not consistently provided across all sources.[11][13]
Experimental Protocols
The following are detailed protocols for key experiments used to investigate the effects of this compound on the PI3K/Akt/mTOR pathway.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To detect other proteins, the membrane can be stripped and re-probed with different primary antibodies (e.g., total Akt, β-actin as a loading control).
Visualizations
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, the mechanism of its inhibition by this compound, and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: Inhibition by this compound.
Caption: Experimental Workflow.
References
- 1. A Novel Derivative of the Natural Agent Deguelin for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activity of deguelin identifies therapeutic targets for androgen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis and inhibition of the phosphatidylinositol 3-kinase/Akt signaling pathway in the anti-proliferative actions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. youtube.com [youtube.com]
- 13. Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrodeguelin Administration in Animal Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodeguelin, a natural rotenoid compound isolated from plants such as Mundulea sericea, has demonstrated significant anti-cancer properties in a variety of preclinical studies. Its mechanism of action involves the modulation of key signaling pathways implicated in tumor growth, proliferation, apoptosis, and angiogenesis. This document provides a comprehensive overview of the administration of this compound in animal models of cancer, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from studies investigating the anti-tumor effects of this compound in various animal models of cancer.
Table 1: this compound in Lung Cancer Animal Models
| Animal Model | Cancer Cell Line | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| Xenograft Mouse Model | Human non-small cell lung cancer (NSCLC) | Not specified | Prominently restrained tumor development.[1] | Deguelin impairs glucose metabolism by inhibiting Akt-mediated Hexokinase II expression.[1] |
| Xenograft Mouse Model | H1299 | 4 mg/kg | Tumor volume was significantly reduced to 115.9 mm³ compared to 798 mm³ in the control group.[2] | No detectable toxic effects were observed at this dosage.[2] |
Table 2: this compound in Breast Cancer Animal Models
| Animal Model | Cancer Cell Line | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| Xenograft Mouse Model (Athymic Nude Mice) | MCF-7 | Not specified | Tumor volume in treated mice was 280.6% of pretreatment volume, compared to 629.9% in the control group. This represents a 56% reduction in mean tumor volume compared to the control.[3] | Deguelin inhibited breast tumor growth in the MCF-7 xenograft model.[3] |
| Xenograft Mouse Model (Athymic Nude Mice) | MDA-MB-231 | 2 or 4 mg/kg, i.p. | Reduced in vivo tumor growth. | Deguelin modulates the Wnt signaling pathway.[4] |
Table 3: this compound in Prostate Cancer Animal Models
| Animal Model | Cancer Cell Line/Model | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| Mouse Model (PTEN-deficient) | PTEN-deficient prostate cancer | 10 weeks of treatment | After 10 weeks of treatment, only a few cancer cells remained.[5] | This compound targets mitochondria and is effective in cancers lacking the PTEN gene.[5] |
Table 4: this compound in Colon Cancer Animal Models
| Animal Model | Cancer Cell Line | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| Xenograft Mouse Model | Not specified | Not specified | The volume of the tumor treated with deguelin was significantly lower than that of the control.[3] | The apoptotic index for this compound-treated mice was much higher.[3] |
| CF-1 Mice (AOM-induced ACF) | Not applicable | 2.5, 5.0, and 10.0 mg/kg body weight, i.g. | The mean number of aberrant crypt foci (ACF) was reduced from 29.0 in the control group to 24.8, 7.2, and 4.6, respectively. | Greatest inhibition (73.3%) was observed when administered during the promotional stage. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is poorly soluble in water, necessitating the use of organic solvents or vehicle mixtures for in vivo administration.
a) For Intraperitoneal (i.p.) Injection:
-
Stock Solution Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 40 mg/mL.[4]
-
Working Solution Preparation:
-
For a final desired concentration of 2 mg/mL, take 50 µL of the 40 mg/mL stock solution.
-
Add 300 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 600 µL of sterile saline or Phosphate-Buffered Saline (PBS) and mix well.[4]
-
This results in a final vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[4]
-
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection at the desired dosage (e.g., 4 mg/kg).
b) For Oral Gavage (p.o.):
-
Suspension in Corn Oil: this compound can be administered as a suspension in corn oil.
-
Preparation: Weigh the required amount of this compound and suspend it in an appropriate volume of sterile corn oil to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 1 mg/mL).
-
Administration: Administer the suspension to the animals using a suitable oral gavage needle.
Animal Model Establishment
a) Subcutaneous Xenograft Model (General Protocol):
-
Cell Culture: Culture the desired human cancer cell line (e.g., A549 for lung, MCF-7 for breast, PC-3 for prostate, HCT116 for colon) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS. A mixture with Matrigel (1:1 ratio) is often used to improve tumor take rate.
-
Injection: Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
b) Orthotopic Animal Models (Cancer-Specific):
-
Lung Cancer: Anesthetize the mouse and make a small incision on the left side to expose the rib cage. Inject cancer cells (e.g., 5 x 10^5 cells in 40 µL of Matrigel/media mix) directly into the left lung lobe.
-
Breast Cancer: Anesthetize the mouse and make a small incision near the fourth inguinal mammary fat pad. Inject cancer cells (e.g., 1 x 10^5 to 1 x 10^6 cells) into the mammary fat pad.
-
Prostate Cancer: Anesthetize the mouse and make a small abdominal incision. Carefully expose the prostate and inject cancer cells directly into the dorsal or anterior lobes.
-
Colon Cancer: Anesthetize the mouse and perform a laparotomy to expose the cecum. Inject cancer cells into the subserosal layer of the cecal wall.
Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Tumor Weight Measurement: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors to determine the final tumor mass.
-
Survival Analysis: Monitor the animals daily and record the date of death or euthanasia due to tumor burden or morbidity. Construct Kaplan-Meier survival curves to analyze the effect of the treatment on survival.
-
Metastasis Assessment: At necropsy, examine major organs (lungs, liver, lymph nodes) for the presence of metastases. Histological analysis of these tissues can confirm the presence of metastatic lesions.
-
Immunohistochemistry (IHC): Analyze tumor tissues for the expression of proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3, TUNEL), and markers of the targeted signaling pathways (e.g., p-Akt, NF-κB p65).
Signaling Pathways and Experimental Workflows
This compound's Impact on the PI3K/Akt Signaling Pathway
This compound is a known inhibitor of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. By inhibiting this pathway, this compound promotes apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deguelin, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-inflammatory Effects of Dehydrodeguelin in Macrophages
To our valued researchers, scientists, and drug development professionals,
Therefore, we are currently unable to provide the detailed Application Notes and Protocols with the specified quantitative data tables and explicit experimental methodologies for Dehydrodeguelin as requested. The core requirements of summarizing quantitative data into clearly structured tables and providing detailed experimental protocols for key experiments cited are contingent on the existence of such data in published research.
We understand the importance of detailed, data-driven protocols for advancing research and development. We will continue to monitor the scientific literature for any new publications on the anti-inflammatory effects of this compound in macrophages. Should such data become available, we will gladly revisit this topic and provide the comprehensive resource you have requested.
We apologize for any inconvenience this may cause and appreciate your understanding. We remain committed to providing accurate and data-supported scientific information to the research community.
Dehydrodeguelin: A Potent Tool for Interrogating Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dehydrodeguelin, a naturally occurring rotenoid, has emerged as a valuable pharmacological tool for investigating the intricacies of mitochondrial dysfunction. As a potent and specific inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), it offers a reliable method to induce and study the downstream cellular consequences of impaired electron transport chain function. This impairment triggers a cascade of events including decreased ATP synthesis, increased production of reactive oxygen species (ROS), and the activation of specific signaling pathways that can culminate in cellular apoptosis. Understanding these mechanisms is critical for research into a wide array of pathologies where mitochondrial dysfunction is implicated, including neurodegenerative diseases, metabolic disorders, and cancer.
Mechanism of Action
This compound exerts its primary effect by binding to and inhibiting the activity of mitochondrial complex I, the first and largest enzyme complex of the electron transport chain. This inhibition blocks the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. The consequences of this blockade are threefold:
-
Reduced ATP Production: The primary role of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. By inhibiting complex I, this compound significantly curtails the cell's ability to produce ATP through oxidative phosphorylation, forcing a reliance on less efficient glycolysis.
-
Increased Reactive Oxygen Species (ROS) Generation: The blockage of electron flow at complex I leads to a backup of electrons, which can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals and other ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
-
Induction of Apoptosis: The combination of energy depletion and oxidative stress can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of programmed cell death.
Applications in Research
-
Modeling Mitochondrial Dysfunction: this compound provides a consistent and reproducible model for studying the cellular effects of complex I deficiency in vitro.
-
Drug Discovery: By inducing a disease-relevant state of mitochondrial dysfunction, it can be used to screen for therapeutic compounds that can rescue or mitigate the effects of impaired mitochondrial function.
-
Signal Transduction Research: It is a useful tool for dissecting the signaling pathways that are activated in response to mitochondrial stress, such as those involving p38 MAPK, PI3K/Akt, mTOR, and HIF-1α.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related compounds on key cellular parameters. It is important to note that specific IC50 values for this compound are not widely reported in the literature; therefore, data for the related compound dehydromonocrotaline and the parent compound deguelin are included for reference.
| Compound | Target | IC50 Value | Cell/System | Reference |
| Dehydromonocrotaline | Complex I NADH Oxidase | 62.06 µM | Isolated rat liver mitochondria | |
| Rotenone | Mitochondrial Complex I | 25 nM | SH-SY5Y cells |
| Cell Line | IC50 Value (µg/ml) | Incubation Time (h) |
| Saos-2 | 0.62 ± 0.06 | 72 |
| MCF-7 | 2.01 ± 0.28 | 72 |
| UACC |
Dehydrodeguelin: Application Notes and Protocols for Cell Viability Assays (MTT, XTT)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dehydrodeguelin, a natural rotenoid compound, has garnered significant interest in oncological research for its potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of key cell survival signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[1][3][4][5] this compound has been shown to induce apoptosis and cell cycle arrest, making it a promising candidate for cancer chemoprevention and therapy.[1][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable, colorimetric methods for assessing cell viability and cytotoxicity. These assays are instrumental in determining the dose-dependent effects of compounds like this compound on cancer cell proliferation. The principle of these assays lies in the enzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.
This document provides detailed protocols for utilizing MTT and XTT assays to evaluate the cytotoxic effects of this compound on cancer cells. It also includes a summary of reported IC50 values and a visualization of the key signaling pathways modulated by this compound.
Data Presentation: this compound Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cell viability assays.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-453 | Triple Negative Breast Cancer | Not Specified | 0.03 | [2] |
| SW480 | Colorectal Cancer | 24 | 0.122 | [6] |
| SW620 | Colorectal Cancer | 24 | 0.036 | [6] |
| SW480 | Colorectal Cancer | 48 | 0.041 | [6] |
| SW620 | Colorectal Cancer | 48 | 0.018 | [6] |
| RKO | Colorectal Cancer | 48 | 13.25 | [6] |
| A549 | Non-Small Cell Lung Cancer | 24 | 10.32 | [7] |
| A549 | Non-Small Cell Lung Cancer | 48 | 7.11 | [7] |
| A549 | Non-Small Cell Lung Cancer | 72 | 5.55 | [7] |
| H1299 | Non-Small Cell Lung Cancer | 24 | 5.95 | [7] |
| H1299 | Non-Small Cell Lung Cancer | 48 | 2.05 | [7] |
| H1299 | Non-Small Cell Lung Cancer | 72 | 0.58 | [7] |
| MGC-803 | Gastric Cancer | 72 | 11.83 | [7] |
| MKN-45 | Gastric Cancer | 72 | 9.33 | [7] |
| HT-29 | Colon Cancer | Not Specified | 0.0432 | [7] |
| MCF7 | Breast Cancer | 24 | 10.59 | [8] |
| DBTRG | Glioblastoma | 24 | 4.178 | [7] |
| C6 | Glioblastoma | 12 | 1.953 | [7] |
Experimental Protocols
MTT Cell Viability Assay Protocol with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software.
-
XTT Cell Viability Assay Protocol with this compound
The XTT assay offers the advantage of producing a soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
This compound (stock solution in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
After the desired treatment period with this compound, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.
-
-
Absorbance Measurement:
-
Gently shake the plate and measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound's inhibitory action on PI3K/Akt/mTOR and NF-κB signaling pathways.
Caption: Experimental workflow for the MTT cell viability assay with this compound.
Caption: Experimental workflow for the XTT cell viability assay with this compound.
References
- 1. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 2. Selective activity of deguelin identifies therapeutic targets for androgen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deguelin, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deguelin, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion. | Semantic Scholar [semanticscholar.org]
- 6. Deguelin induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by Dehydrodeguelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodeguelin, a natural rotenoid compound, has garnered significant interest in oncological research for its potent anti-tumorigenic properties. Its mechanism of action involves the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. Western blot analysis is an indispensable technique for elucidating the molecular effects of this compound by quantifying the changes in protein expression levels within these pathways. These application notes provide a summary of the key protein targets of this compound and a detailed protocol for their analysis using Western blotting.
Key Protein Targets and Signaling Pathways
This compound exerts its effects by targeting multiple oncogenic signaling pathways. The most prominently affected are the PI3K/Akt/mTOR and NF-κB pathways.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been shown to inhibit this pathway at various levels. A key effect is the reduction of Akt phosphorylation, which is a critical step in its activation.[1] This inhibition of Akt activity leads to downstream effects on cell cycle regulators and apoptosis-related proteins.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a vital role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound has been demonstrated to suppress the activation of NF-κB.[2] This is achieved, in part, by inhibiting the phosphorylation of IκBα, which prevents its degradation and subsequent release and nuclear translocation of NF-κB.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the dose-dependent effects of this compound on key proteins as determined by Western blot analysis from various studies. The data is presented as a relative decrease in protein expression or phosphorylation compared to untreated controls.
Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway
| Target Protein | Cell Line | This compound Concentration (nM) | % Decrease in Phosphorylation/Expression (Relative to Control) |
| Phospho-Akt (Ser473) | HUVEC | 100 | >70%[1] |
| Phospho-Akt | Premalignant HBE | 10-100 | Dose-dependent decrease[3] |
| Phospho-mTOR | Various Cancer Cells | 10-100 | Significant decrease |
Table 2: Effect of this compound on the NF-κB Signaling Pathway
| Target Protein | Cell Line | This compound Concentration (nM) | % Decrease in Phosphorylation/Expression (Relative to Control) |
| Phospho-p65 (nuclear) | HUVEC | 100 | Significant repression[2] |
| Phospho-IκBα (cytosolic) | HUVEC | 100 | Significant repression[2] |
Table 3: Effect of this compound on Cell Cycle and Apoptosis Regulators
| Target Protein | Cell Line | This compound Concentration (nM) | Change in Expression (Relative to Control) |
| p21 | HUVEC | 100 | Significant induction[1] |
| p53 | HUVEC | 100 | Significant induction[1] |
| Survivin | HUVEC | 100 | Suppression[1] |
Visualizing the Molecular Impact of this compound
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocol: Western Blotting
This protocol provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on protein expression.
Cell Culture and Treatment
-
Culture your cell line of interest to a confluence of 70-80% in appropriate growth medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
Blocking
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.
Antibody Incubation
-
Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Imaging
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or total protein stain) to correct for variations in protein loading.
-
Express the results as a fold change or percentage relative to the untreated control.
Conclusion
Western blot analysis is a powerful tool for investigating the molecular mechanisms of this compound. By quantifying the changes in protein expression within key signaling pathways such as PI3K/Akt and NF-κB, researchers can gain valuable insights into its anti-cancer effects. The protocols and data presented here serve as a comprehensive guide for scientists and drug development professionals working with this promising compound.
References
Troubleshooting & Optimization
Improving Dehydrodeguelin solubility for in vitro assays
Welcome to the technical support center for Dehydrodeguelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural rotenoid compound derived from plants of the Derris genus.[1] Like other rotenoids, it is a hydrophobic molecule, which results in poor aqueous solubility.[2] This property presents a significant challenge for in vitro biological assays, as the compound may precipitate out of the aqueous cell culture medium, leading to inconsistent and unreliable experimental results.[3]
Q2: What is the recommended solvent for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound and related hydrophobic compounds.[4][5] It is crucial to first dissolve the compound completely in a small amount of pure DMSO before making any further dilutions.[6]
Q3: My this compound precipitates when I add it to my cell culture medium. What am I doing wrong?
Precipitation upon dilution in aqueous media (like PBS or cell culture medium) is a common issue with hydrophobic compounds dissolved in DMSO.[4] This typically occurs if the final concentration of the organic solvent is too high, or if the compound's solubility limit in the final medium is exceeded. The key is to prepare a highly concentrated stock solution in DMSO, allowing you to add a very small volume to your culture medium to reach the desired final concentration.[4][6]
Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
To avoid solvent-induced toxicity and precipitation of the compound, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 1% v/v.[4] Many researchers aim for a final concentration of 0.5% v/v or even lower to minimize any potential off-target effects of the solvent on the cells.[4]
Troubleshooting Guide
Issue: Precipitate forms immediately after diluting the DMSO stock solution into aqueous buffer or media.
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | The volume of DMSO stock added to the medium is too large. Prepare a more concentrated stock solution (e.g., 200x or 1000x) so that the required volume is smaller, keeping the final DMSO concentration below 0.5% v/v.[4] |
| Low Aqueous Solubility | The desired final concentration of this compound exceeds its solubility limit in the culture medium, even with a low DMSO percentage. Consider using solubility-enhancing agents in your final formulation. |
| Incorrect Dilution Technique | Adding the aqueous medium directly to the small volume of DMSO stock can cause localized high concentrations and shock precipitation. Instead, add the small volume of DMSO stock directly into the full volume of culture medium while vortexing or swirling gently to ensure rapid dispersal.[2] |
| Temperature Effects | Temperature shifts can cause compounds to fall out of solution. Ensure your culture medium and stock solution are at the appropriate temperatures (e.g., 37°C for medium) before mixing. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue: Cells in the control group (treated with DMSO vehicle only) are showing signs of toxicity.
| Potential Cause | Recommended Solution |
| High DMSO Concentration | The final concentration of DMSO is too high for your specific cell line. Reduce the final DMSO concentration to 0.5% or lower.[4] You may need to perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. |
| DMSO Quality | The DMSO used may be of low purity or has degraded. Use only high-purity, anhydrous, sterile-filtered DMSO suitable for cell culture applications. Store it in small aliquots to prevent moisture absorption and degradation. |
Experimental Protocols & Data
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: ~392.4 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the mass of this compound needed. For 1 mL of a 100 mM solution: 0.1 mol/L * 0.001 L * 392.4 g/mol = 0.03924 g = 39.24 mg.
-
Weigh out the calculated amount of this compound powder and place it into a sterile vial.
-
Add the desired volume of pure DMSO (e.g., 1 mL) to the vial.
-
Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Final Working Concentrations for Cell Treatment
This protocol outlines the serial dilution method to treat cells while maintaining a low final DMSO concentration.
Objective: To treat cells with 1 µM, 10 µM, and 50 µM this compound, keeping the final DMSO concentration at 0.1%.
Procedure:
-
Prepare an intermediate dilution of your 100 mM stock solution in pure DMSO. For a 1000x stock relative to your highest concentration (50 µM), you would need a 50 mM stock. (Dilute 100 mM stock 1:1 with DMSO).
-
For a final volume of 10 mL of medium per treatment condition:
-
Vehicle Control: Add 10 µL of pure DMSO to 10 mL of culture medium.
-
1 µM Treatment: Prepare a 1 mM intermediate stock in DMSO. Add 10 µL of the 1 mM stock to 10 mL of culture medium.
-
10 µM Treatment: Prepare a 10 mM intermediate stock in DMSO. Add 10 µL of the 10 mM stock to 10 mL of culture medium.
-
50 µM Treatment: Use the 50 mM intermediate stock. Add 10 µL of the 50 mM stock to 10 mL of culture medium.
-
-
In all cases, add the DMSO stock dropwise to the vortexing culture medium to ensure rapid mixing and prevent precipitation.
-
Immediately apply the final treatment medium to your cells.
Table 1: Solubility Enhancement Strategies
For particularly challenging assays, the following strategies can be employed to improve the solubility of hydrophobic compounds.
| Method | Description | Example Agents | Considerations |
| Co-Solvency | Using a water-miscible organic solvent to reduce the interfacial tension between the compound and the aqueous medium.[7] | DMSO, PEG300, PEG400[8][9] | Must control for solvent toxicity. The primary strategy for stock solutions. |
| Surfactants | Amphiphilic molecules that form micelles, encapsulating the hydrophobic compound in their core.[2] | Tween-80, Polysorbate 80[8][9] | Can affect cell membranes; requires careful concentration control. |
| Complexation | Using agents that form inclusion complexes with the hydrophobic drug, increasing its apparent water solubility. | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[8][9] | Can alter drug availability and activity. Check for compatibility with your assay. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the medium can increase solubility.[7] | Buffers (e.g., HCl or NaOH for stock preparation) | This compound is not strongly ionizable. This method is less applicable.[7][10] |
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for preparing and using this compound in a cell-based assay, highlighting key decision points for troubleshooting solubility.
Key Signaling Pathways Targeted by Deguelin/Rotenoids
This compound belongs to the rotenoid class of compounds, which are known to modulate several critical oncogenic signaling pathways. Deguelin, a closely related molecule, has been shown to inhibit pathways such as PI3K/Akt/mTOR and others involved in cell proliferation, survival, and angiogenesis.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. This compound | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deguelin targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Dehydrodeguelin Stability and Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of dehydrodeguelin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For short-term storage (days to weeks), the DMSO stock solution should be stored at -20°C. For long-term storage (months to years), it is recommended to store the stock solution at -80°C to minimize degradation. Studies on various compounds stored in DMSO have shown that most are stable for extended periods at low temperatures. However, it's crucial to minimize freeze-thaw cycles.
Q2: How stable is this compound in aqueous cell culture media?
A2: While specific quantitative data for this compound in common cell culture media like DMEM or RPMI-1640 is limited in publicly available literature, studies on structurally similar rotenoids, such as deguelin, indicate that these compounds can be unstable in aqueous solutions. The stability is influenced by several factors including pH, light exposure, and temperature. For a related compound, deguelin, auto-oxidation has been identified as a degradation pathway.
Q3: What are the likely degradation products of this compound in cell culture?
A3: Based on studies of the related compound deguelin, a likely degradation product of this compound is its oxidized form. For deguelin, the degradation product has been identified as tephrosin, which is formed through auto-oxidation. It is plausible that this compound undergoes a similar oxidative degradation process.
Q4: How does fetal bovine serum (FBS) affect the stability of this compound?
A4: The effect of FBS on this compound stability has not been extensively documented. However, serum contains various enzymes and other components that could potentially metabolize or bind to this compound, thereby affecting its stability and bioavailability. It is advisable to conduct stability studies in both serum-free and serum-containing media to determine the specific impact of FBS on your experiments.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is expected to be light-sensitive. Studies on the related compounds rotenone and deguelin have shown that they undergo significant photochemical degradation, with half-lives in the range of hours under simulated sunlight. Therefore, it is crucial to protect this compound stock solutions and culture media containing this compound from light.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of this compound in cell-based assays. | Degradation of this compound in stock solution or cell culture medium. | 1. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Protect from light: Keep stock solutions and experimental setups protected from light by using amber vials and covering plates with foil. 3. Control temperature: Ensure that the cell culture incubator maintains a stable temperature, as elevated temperatures can accelerate degradation. 4. Check pH of media: Verify that the pH of your cell culture medium is within the optimal range for your cells and for compound stability (typically pH 7.2-7.4). Extreme pH values can promote hydrolysis.[1] 5. Assess stability: Perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Precipitation of this compound upon dilution in aqueous media. | Low aqueous solubility of this compound. | 1. Optimize final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity, while still maintaining solubility. 2. Serial dilutions: Perform serial dilutions in pre-warmed cell culture medium while vortexing gently to aid dissolution. 3. Visual inspection: Always visually inspect the medium for any signs of precipitation after adding this compound. |
| Variability in results between experiments. | Inconsistent handling of this compound; degradation due to light or temperature fluctuations. | 1. Standardize protocol: Establish and strictly follow a standardized protocol for preparing and handling this compound solutions. 2. Aliquot stock solutions: Aliquot your high-concentration DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Use an internal control: Include a positive control with a known stable compound to ensure assay consistency. |
Quantitative Data Summary
Table 1: Stability of Deguelin in Various Vehicles at 4°C
| Vehicle | Daily Decay Rate (%) |
| Acetonitrile | Stable for 28 days |
| Corn oil | Stable for 28 days |
| Yohimbine oil | Stable for 28 days |
| Liposomes | 0.39 |
| Cremophor-EL | 0.86 |
| Tween 80 | 1.93 |
| Phospholipid micelles | 2.82 |
Data from a study on deguelin stability, which may serve as an indicator for this compound's potential stability profile.
Table 2: Photochemical Degradation of Related Rotenoids in Surface Water
| Compound | Half-life (hours) under simulated sunlight |
| Deguelin | 1.17 - 2.32 |
| Rotenone | 4.18 - 20.12 |
This data highlights the significant impact of light on the stability of compounds structurally related to this compound.[2]
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without FBS
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Sterile microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare a working solution by diluting the stock solution in the cell culture medium to be tested (e.g., to a final concentration of 10 µM). Prepare separate working solutions for media with and without FBS. Ensure the final DMSO concentration is non-toxic to cells (e.g., ≤ 0.1%).
-
-
Incubation:
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Incubate the tubes in a cell culture incubator at 37°C with 5% CO2.
-
For photostability testing, prepare a parallel set of samples and expose them to a controlled light source, while keeping a control set in the dark.
-
-
Sample Collection and Processing:
-
At each time point, remove one tube from the incubator.
-
Immediately stop the degradation by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis. Store at -20°C if not analyzed immediately.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Inject the samples and monitor the elution of this compound at its maximum absorbance wavelength (λmax) or by mass spectrometry.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of this compound under the tested conditions.
-
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Dehydrodeguelin Dosage for Xenograft Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydrodeguelin in xenograft mouse models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a xenograft mouse model?
A common starting dose for this compound (or its close analog, deguelin) in xenograft models is in the range of 2-4 mg/kg. For instance, a dose of 4 mg/kg has been used in a head and neck squamous cell carcinoma xenograft model, administered three times a week. Another study reported tumor suppression with a 2 mg/kg dose. The optimal starting dose will depend on the cancer cell line, the mouse strain, and the tumor growth rate. It is advisable to conduct a pilot study with a small group of animals to determine the maximum tolerated dose (MTD).
Q2: What is the most common route of administration for this compound in mice?
Oral gavage is a frequently used and effective method for administering this compound in mouse xenograft studies. This route has been shown to significantly suppress tumor growth in models of colorectal cancer. Other potential routes include intraperitoneal (IP) injection, though oral administration is often preferred for its clinical relevance.
Q3: How should I formulate this compound for oral administration?
This compound is a hydrophobic compound and requires a suitable vehicle for oral administration. A common approach is to dissolve the compound in a solvent such as dimethyl sulfoxide (DMSO) and then dilute it with a vehicle like polyethylene glycol (PEG) and/or saline. For example, a formulation could consist of 50% DMSO, 40% PEG300, and 10% ethanol to improve solubility for oral administration in mice. It is crucial to ensure the final concentration of the solvent is non-toxic to the animals. A vehicle control group should always be included in the experiment.
Q4: What are the key parameters to monitor for toxicity?
Regular monitoring for signs of toxicity is critical. Key parameters include:
-
Body Weight: A significant drop in body weight (typically >15-20%) is a primary indicator of toxicity.
-
Clinical Signs: Observe the animals daily for changes in behavior (lethargy, hunched posture), grooming habits, and food and water intake.
-
Organ-Specific Toxicity: At the end of the study, major organs (liver, kidney, spleen, etc.) should be harvested for histopathological analysis to assess any potential organ damage.
Q5: How frequently should I administer this compound?
The dosing schedule can vary depending on the drug's half-life and the tumor model. Schedules ranging from once daily to three times a week have been reported in the literature. A once-daily dosing regimen has been shown to significantly inhibit tumor growth in non-small cell lung cancer xenografts. The optimal frequency should be determined during the dose-finding studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant tumor growth inhibition | - Insufficient dosage. - Poor bioavailability of the drug formulation. - The tumor model is resistant to this compound's mechanism of action. - Improper drug administration. | - Perform a dose-escalation study to find a more effective dose. - Re-evaluate the drug formulation to ensure proper solubility and absorption. - Confirm the expression of this compound's molecular targets (e.g., components of the PI3K/Akt or MAPK pathways) in your cancer cell line. - Ensure proper training and technique for the chosen administration route (e.g., oral gavage). |
| Significant weight loss or signs of toxicity in mice | - The administered dose is too high (exceeds the MTD). - The vehicle used for formulation is toxic. - The administration procedure is causing excessive stress or injury. | - Reduce the dosage or the frequency of administration. - Test the vehicle alone in a control group to rule out vehicle-induced toxicity. - Ensure proper handling and administration techniques. Consider less stressful alternatives to oral gavage if possible, such as voluntary oral administration in palatable jelly.[1][2] |
| High variability in tumor growth within the same treatment group | - Inconsistent tumor cell implantation. - Variation in drug administration. - Intrinsic heterogeneity of the xenograft model. | - Standardize the tumor cell implantation procedure (e.g., cell number, injection site). - Ensure accurate and consistent dosing for each animal. - Increase the number of animals per group to improve statistical power. |
| Difficulty with oral gavage procedure | - Improper restraint of the animal. - Use of inappropriate gavage needles. - Lack of experience with the technique. | - Ensure proper training on animal handling and restraint. - Use flexible, soft-tipped gavage needles to minimize the risk of esophageal injury. - Consider precoating the gavage needle with sucrose to reduce stress and facilitate swallowing.[3] |
Quantitative Data Summary
Table 1: Summary of this compound (Deguelin) Dosages in Xenograft Mouse Models
| Cancer Type | Cell Line(s) | Mouse Strain | Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Colorectal Cancer | SW620, RKO | - | Not Specified | Oral | 12 days | Significant tumor growth inhibition; no obvious toxicity. | [4][5] |
| Non-Small Cell Lung Cancer | HCC827, H3255, H1975, A549 | - | Not Specified | Once-daily dosing | - | Significant inhibition of tumor growth. | [6] |
| Head and Neck Squamous Cell Carcinoma | Hep-2 | BALB/c nude | 4 mg/kg | - | 3 weeks | Inhibition of tumor growth. | |
| Non-Small Cell Lung Cancer | H1299 | - | 4 mg/kg | - | - | Significant inhibition of tumor growth. | [7] |
| Breast Cancer | - | - | 2 mg/kg | - | - | Suppression of tumor-induced circulating endothelial progenitor cells. |
Experimental Protocols
Protocol 1: Dose-Escalation Study for Determining Maximum Tolerated Dose (MTD)
This protocol outlines a general procedure for a dose-escalation study to determine the MTD of this compound in a xenograft mouse model, adapted from common preclinical and clinical trial designs.
-
Animal Model:
-
Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude, NOD/SCID) based on the cancer cell line to be used.
-
Acclimate animals for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject a predetermined number of cancer cells (e.g., 1x10^6 to 5x10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
-
-
Dose Escalation Design (e.g., 3+3 Design):
-
Cohort 1: Start with a low dose of this compound (e.g., 1-2 mg/kg) in a cohort of 3 mice.
-
Administer the drug for a defined period (e.g., 2-3 weeks).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Record body weight at the same frequency.
-
Perform daily clinical observations for signs of toxicity.
-
-
Dose-Limiting Toxicity (DLT) Evaluation: A DLT may be defined as >20% body weight loss, severe organ damage, or other pre-defined signs of severe toxicity.
-
Escalation Decision:
-
If 0/3 mice experience a DLT, escalate to the next dose level (e.g., double the dose) in a new cohort of 3 mice.
-
If 1/3 mice experience a DLT, expand the current cohort to 6 mice. If ≤1/6 mice experience a DLT, escalate to the next dose level. If ≥2/6 mice experience a DLT, the MTD is considered the previous dose level.
-
If ≥2/3 mice experience a DLT, the MTD is considered the previous dose level.
-
-
-
Data Analysis:
-
The highest dose level at which no more than one out of six mice experiences a DLT is declared the MTD. This dose can then be used for subsequent efficacy studies.
-
Protocol 2: Efficacy Study in a Xenograft Model
-
Animal Model and Tumor Implantation:
-
Follow the same procedure as in Protocol 1.
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group is recommended for statistical power).
-
-
Treatment Groups:
-
Group 1 (Control): Administer the vehicle solution only.
-
Group 2 (this compound): Administer this compound at the predetermined optimal dose (e.g., the MTD).
-
Group 3 (Positive Control - Optional): Administer a standard-of-care chemotherapy agent for the specific cancer type.
-
-
Administration and Monitoring:
-
Administer the treatments according to the determined schedule (e.g., daily oral gavage).
-
Monitor tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform immunohistochemical analysis on tumor tissues to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Collect major organs for histopathological examination to assess toxicity.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchanimaltraining.com [researchanimaltraining.com]
- 2. nal.usda.gov [nal.usda.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Preclinical modeling of lower-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Dehydrodeguelin precipitation in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using dehydrodeguelin, with a focus on addressing the common challenge of its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as solvent-shifting precipitation. When the DMSO stock solution is added to an aqueous environment, the this compound molecules, which are stable in DMSO, are suddenly exposed to a solvent in which they are poorly soluble, causing them to aggregate and precipitate out of solution.[1][2]
To prevent this:
-
Minimize the final DMSO concentration: The final concentration of DMSO in your aqueous buffer or cell culture medium should be kept as low as possible, ideally at or below 1% (v/v), to avoid solvent-induced toxicity to cells.[1]
-
Use a multi-step dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a serial or multi-step dilution. For example, first, dilute the DMSO stock into a smaller volume of buffer that contains serum or a carrier protein like BSA, which can help stabilize the compound.
-
Rapid mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to quickly disperse the this compound molecules, which can help prevent the formation of localized high concentrations that are prone to precipitation.
-
Work with pre-warmed media: Adding the compound to a pre-warmed (e.g., 37°C) cell culture medium can sometimes improve solubility compared to adding it to a cold medium.
Q3: What are the optimal storage conditions for this compound solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year.[3] Avoid repeated freeze-thaw cycles, as this can promote precipitation and degradation of the compound.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I sonicate or heat the solution to redissolve precipitated this compound?
A4: Gentle warming (e.g., to 37°C) and brief vortexing can be attempted to redissolve the precipitate. However, excessive heating should be avoided as it may degrade the compound. Sonication can also be used, but it should be applied cautiously and for short durations to prevent degradation. It is generally better to optimize the dilution protocol to prevent precipitation in the first place.
Q5: Are there any other factors in my cell culture medium that could be causing precipitation?
A5: Yes, other components in the cell culture medium can contribute to precipitation. These can include:
-
Temperature shifts: Moving media between cold storage and a warm incubator can cause salts and proteins to precipitate.[4]
-
pH instability: Changes in pH can affect the solubility of various media components.
-
High concentrations of salts: Concentrated salt solutions are more prone to precipitation.[4][5]
-
Interaction with metal ions: Metal supplements like copper, iron, and zinc can sometimes form insoluble complexes.[5][6]
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.
Table 1: Summary of this compound Properties and Handling
| Property | Value/Recommendation | Source |
| Molecular Formula | C₂₃H₂₀O₆ | [7] |
| Molecular Weight | 392.4 g/mol | [7] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Storage (Powder) | -20°C (up to 3 years) | [3] |
| Storage (in Solvent) | -80°C (up to 1 year) | [3] |
| Max Final DMSO % in Culture | ≤ 1% (v/v) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Diluting this compound into Aqueous Buffer/Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of this compound stock solution needed to achieve the final desired concentration, ensuring the final DMSO concentration remains at or below 1%.
-
Dilution and Mixing: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-wise.
-
Final Mix: Cap the tube or flask and mix thoroughly by inverting or swirling. Visually inspect for any signs of precipitation.
-
Use Immediately: It is best to use the final diluted solution immediately to minimize the risk of precipitation over time.
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
A troubleshooting workflow for this compound precipitation.
Assumed Signaling Pathway of this compound
This compound is a rotenoid, and while its specific signaling interactions are not as extensively documented as those of its analogue, deguelin, it is presumed to affect similar oncogenic pathways. The diagram below illustrates key pathways inhibited by the related compound deguelin.
Assumed inhibitory effects of this compound on key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C23H20O6 | CID 3083803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Dehydrodeguelin in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Dehydrodeguelin in cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, particularly concerning reduced sensitivity or acquired resistance.
Problem 1: Decreased sensitivity to this compound in a cancer cell line.
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness, as indicated by a higher IC50 value. What are the possible causes and how can I investigate them?
Answer:
Decreased sensitivity to this compound can arise from various molecular changes within the cancer cells. The primary mechanisms of action for this compound involve the inhibition of the PI3K/Akt signaling pathway and the molecular chaperone Hsp90. Resistance can emerge through the modulation of these or related pathways.
Potential Causes and Troubleshooting Steps:
-
Upregulation of Heat Shock Proteins (HSPs): this compound's inhibition of Hsp90 can trigger a compensatory heat shock response, leading to the upregulation of other HSPs like Hsp70 and Hsp27, which have pro-survival functions.
-
Experimental Verification: Perform Western blot analysis to compare the expression levels of Hsp70 and Hsp27 in your resistant cell line versus the parental (sensitive) cell line. An increased expression in the resistant line would suggest this mechanism.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Experimental Verification: Conduct a Rhodamine 123 efflux assay. Cells overexpressing MDR1 will show lower intracellular fluorescence of Rhodamine 123. This can be measured by flow cytometry or a fluorescence plate reader.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of the PI3K/Akt pathway. This could involve the MAPK/ERK pathway or upregulation of other receptor tyrosine kinases (RTKs).
-
Experimental Verification: Use Western blot to probe for the phosphorylation status of key proteins in alternative signaling pathways, such as p-ERK and p-STAT3, in both sensitive and resistant cells.
-
Problem 2: How can I overcome this compound resistance in my cancer cell line?
Question: I have confirmed that my cell line has developed resistance to this compound. What strategies can I employ to restore sensitivity?
Answer:
Overcoming acquired resistance to this compound often involves combination therapy to target the resistance mechanisms directly or to inhibit parallel survival pathways.
Strategies to Overcome Resistance:
-
Combination with Hsp70 Inhibitors: If you have observed an upregulation of Hsp70, combining this compound with an Hsp70 inhibitor can block this compensatory pro-survival mechanism.
-
Combination with MDR1 Inhibitors: For cells overexpressing MDR1, co-administration of an MDR1 inhibitor, such as Verapamil or Tariquidar, can restore the intracellular concentration of this compound.
-
Combination with Inhibitors of Bypass Pathways: If activation of a bypass pathway like MAPK/ERK is identified, a combination with a MEK or ERK inhibitor may re-sensitize the cells to this compound.
-
Synergistic Combination with Chemotherapeutic Agents: this compound has been shown to have synergistic effects with conventional chemotherapeutic drugs like cisplatin. This combination may be effective even in cells showing resistance to this compound alone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its anticancer effects primarily through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] It also functions as an inhibitor of Heat Shock Protein 90 (Hsp90), leading to the degradation of numerous oncogenic client proteins.[2]
Q2: Are there known mutations in Hsp90 that can cause resistance to this compound?
A2: While direct evidence for this compound is limited, mutations in the ATP-binding pocket of Hsp90 have been shown to confer resistance to other Hsp90 inhibitors.[3] Such mutations could potentially reduce the binding affinity of this compound.
Q3: How do I establish a this compound-resistant cell line for my studies?
A3: A common method is to culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20) and gradually increasing the dose over several months as the cells adapt and become resistant.[4][5][6]
Q4: What is a typical IC50 value for this compound in sensitive cancer cell lines?
A4: The IC50 value of this compound can vary significantly depending on the cancer cell line. For example, in MDA-MB-453 breast cancer cells, the GI50 has been reported to be 30 nM, while in other lines it can be in the micromolar range.[1] In gastric cancer cell lines MGC-803 and MKN-45, IC50 values were 11.83 µM and 9.33 µM, respectively, after 72 hours of treatment.[7]
Q5: How can I quantify the synergistic effect of this compound with another drug?
A5: The combination index (CI) method of Chou-Talalay is a widely used method to quantify drug synergy.[8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. Software such as CompuSyn can be used to calculate CI values from dose-response data.
Data Presentation
Table 1: Inferred Resistance Mechanisms to this compound and Verification Methods
| Resistance Mechanism | Description | Experimental Verification Method |
| Heat Shock Response | Upregulation of pro-survival heat shock proteins like Hsp70 and Hsp27. | Western Blot for Hsp70 and Hsp27 expression. |
| Increased Drug Efflux | Overexpression of ABC transporters like MDR1 (P-glycoprotein). | Rhodamine 123 Efflux Assay (Flow Cytometry or Fluorescence Microscopy). |
| Bypass Pathway Activation | Activation of alternative survival signaling pathways (e.g., MAPK/ERK). | Western Blot for phosphorylated key pathway proteins (e.g., p-ERK). |
| Target Mutation | Mutations in the Hsp90 ATP-binding pocket reducing drug affinity. | Gene sequencing of the HSP90AA1 gene. |
Table 2: Example IC50 Values of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| MDA-MB-453 | Breast Cancer | 30 nM (GI50) | [1] |
| SUM-185PE | Breast Cancer | 61 nM (GI50) | [1] |
| MGC-803 | Gastric Cancer | 11.83 µM (72h) | [7] |
| MKN-45 | Gastric Cancer | 9.33 µM (72h) | [7] |
| A549 | Non-small cell lung cancer | 5.55 µM (72h) | [7] |
| H1299 | Non-small cell lung cancer | 0.58 µM (72h) | [7] |
Table 3: Potential Combination Strategies to Overcome this compound Resistance
| Combination Agent | Target of Combination Agent | Rationale |
| Hsp70 Inhibitor | Hsp70 | To counteract the compensatory heat shock response. |
| Verapamil / Tariquidar | MDR1 (P-glycoprotein) | To inhibit drug efflux and increase intracellular this compound concentration. |
| MEK/ERK Inhibitor | MEK/ERK | To block activated bypass signaling pathways. |
| Cisplatin | DNA | To induce synergistic cancer cell death through different mechanisms. |
Experimental Protocols
Protocol 1: Western Blot for p-Akt and Hsp70
This protocol is for assessing the activation of the Akt pathway and the expression of Hsp70.
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, Hsp70, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
Protocol 2: Rhodamine 123 Efflux Assay for MDR1 Function
This protocol assesses the function of the MDR1 transporter.[2][3][9][10]
-
Cell Preparation:
-
Harvest sensitive and resistant cells and resuspend in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to a final concentration of 0.5-1 µg/mL.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
For a positive control for MDR1 inhibition, pre-incubate a separate aliquot of cells with an MDR1 inhibitor (e.g., 50 µM Verapamil) for 30 minutes before adding Rhodamine 123.
-
-
Efflux:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cell pellet in pre-warmed fresh culture medium and incubate at 37°C for 1-2 hours to allow for efflux.
-
-
Analysis:
-
Pellet the cells by centrifugation and resuspend in ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FL1 channel).
-
Reduced fluorescence in the resistant cells compared to the sensitive cells or inhibitor-treated cells indicates increased MDR1-mediated efflux.
-
Mandatory Visualizations
Caption: this compound action and inferred resistance mechanisms.
Caption: Workflow for investigating this compound resistance.
References
- 1. Computational frameworks transform antagonism to synergy in optimizing combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing machine learning to find synergistic combinations for FDA-approved cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
Technical Support Center: Dehydrodeguelin & Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from dehydrodeguelin in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence microscopy?
This compound is a naturally occurring isoflavonoid compound found in certain plants.[1] Like other flavonoids, its chemical structure contains a conjugated double bond system which can absorb and emit light, potentially leading to autofluorescence.[2] This intrinsic fluorescence can interfere with the signals from fluorescent probes used in microscopy. Additionally, as an inhibitor of mitochondrial respiratory complex I, this compound can induce secondary cellular effects that may alter the localization or intensity of certain fluorescent probes, particularly those targeting mitochondria.[3][4]
Q2: Does this compound have known excitation and emission spectra?
Specific, publicly available excitation and emission spectra for this compound are not readily found in the searched literature. However, isoflavones, the class of compounds to which this compound belongs, are known to have absorption spectra with major bands typically in the range of 240-295 nm and 300-380 nm.[5][6] The fluorescence emission of isoflavones can vary depending on their specific structure and the local environment.[6][7]
Q3: Can this compound affect the fluorescence of GFP-tagged proteins?
Yes, it is possible for this compound to affect the fluorescence of Green Fluorescent Protein (GFP) both directly and indirectly. Some compounds can quench or enhance GFP fluorescence through direct interaction.[8][9] Indirectly, as a cytotoxic agent, this compound could affect cellular health, leading to changes in protein expression, including the GFP-tagged protein of interest, which would alter the overall fluorescence intensity.[10]
Q4: How can I determine if this compound is causing autofluorescence in my experiment?
The most straightforward method is to include a "compound-only" control. Prepare a sample with your cells or tissue and treat them with this compound at the same concentration and for the same duration as your experimental samples, but without any fluorescent probes. Image this sample using the same filter sets and exposure times as your fully stained samples. Any signal detected in the compound-only sample can be attributed to the autofluorescence of this compound.[11][12]
Troubleshooting Guides
Issue 1: Unexpected or High Background Fluorescence in this compound-Treated Samples
This guide will help you determine if the observed background is due to this compound autofluorescence and how to mitigate it.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Protocol: Assessing Compound Autofluorescence
-
Sample Preparation: Prepare your cells or tissue samples as you would for your main experiment.
-
Control Group: Create a control group where samples are incubated with this compound at the desired concentration and for the same duration as your experimental group. Do not add any fluorescent probes to this group.
-
Imaging: Mount the control samples and image them using the same fluorescence microscope, objectives, filter sets, and exposure times that you use for your fully stained experimental samples.
-
Analysis: Analyze the images from the control group. The presence of a fluorescent signal indicates that this compound is autofluorescent under your experimental conditions.
Issue 2: Altered MitoTracker Staining Pattern or Intensity
This compound is a known inhibitor of mitochondrial complex I, which can affect mitochondrial membrane potential and overall mitochondrial health.[3] This can lead to artifacts in staining with mitochondrial probes like MitoTracker.
Signaling Pathway and Drug Target:
Caption: this compound's effect on the mitochondrial electron transport chain.
Troubleshooting Steps:
-
Verify Mitochondrial Morphology: Use a mitochondrial marker that is independent of membrane potential, such as an antibody against a mitochondrial protein (e.g., TOM20) in fixed cells, to confirm that the observed changes in MitoTracker staining are not due to gross alterations in mitochondrial morphology.
-
Control for Membrane Potential: Use a ratiometric dye for mitochondrial membrane potential (e.g., JC-1) to get a more quantitative measure of the effect of this compound on mitochondrial polarization.
-
Titrate this compound Concentration: Perform a dose-response experiment to see if the effects on MitoTracker staining are dependent on the concentration of this compound.
-
Time-Course Experiment: Observe the changes in MitoTracker staining at different time points after this compound treatment to distinguish between acute and chronic effects.
Experimental Protocol: MitoTracker Staining in the Presence of this compound
-
Cell Culture: Plate cells on coverslips or in imaging dishes.
-
Drug Treatment: Treat cells with the desired concentration of this compound for the specified time. Include a vehicle-only control group.
-
MitoTracker Staining: During the last 15-30 minutes of the drug treatment, add the MitoTracker probe (e.g., MitoTracker Red CMXRos at 100-500 nM) to the culture medium.[13]
-
Washing: Wash the cells with pre-warmed, fresh medium or buffer.
-
Fixation (Optional): For fixable MitoTracker probes, cells can be fixed with 4% paraformaldehyde.[14]
-
Imaging: Image the cells immediately (for live-cell imaging) or after fixation using a fluorescence microscope with the appropriate filter sets.
Issue 3: Changes in DAPI Staining Intensity or Nuclear Morphology
While direct interference of this compound with DAPI is not documented, its cytotoxic effects could lead to changes in nuclear morphology, chromatin condensation, or cell permeability, which might affect DAPI staining.
Troubleshooting Steps:
-
Control for Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or a live/dead staining kit) to correlate any changes in DAPI staining with cell death.
-
Assess Nuclear Morphology with an Independent Method: Use a different nuclear stain with a different binding mechanism (e.g., Hoechst 33342) to see if the observed changes are consistent.
-
Check for Staining Artifacts: Ensure that your DAPI staining protocol is optimized. Inconsistent staining can sometimes be mistaken for a compound effect.[15][16]
Experimental Protocol: DAPI Staining in this compound-Treated Cells
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and a vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[16]
-
DAPI Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 1-5 minutes.[17][18]
-
Washing: Wash the cells several times with PBS.
-
Mounting and Imaging: Mount the coverslips and image using a fluorescence microscope with a DAPI filter set.
Quantitative Data Summary
As no specific spectral data for this compound was found, a table of its properties cannot be provided. However, the table below summarizes the spectral properties of common fluorescent probes that might be used in conjunction with this compound.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| DAPI | 358 | 461 | Nuclear counterstain |
| Hoechst 33342 | 350 | 461 | Nuclear counterstain (live & fixed cells) |
| GFP (eGFP) | 488 | 507 | Protein localization and expression |
| MitoTracker Green FM | 490 | 516 | Mitochondrial staining (live cells) |
| MitoTracker Red CMXRos | 579 | 599 | Mitochondrial staining (live & fixed cells) |
Note: Spectral properties can vary slightly depending on the local environment.
By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and mitigate potential interference from this compound in their fluorescence microscopy experiments.
References
- 1. This compound | C23H20O6 | CID 3083803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Dehydromonocrotaline inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Respiratory Complex I: Structure, Function and Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. A Study of the Mechanisms and Characteristics of Fluorescence Enhancement for the Detection of Formononetin and Ononin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence and ESR spectroscopy studies on the interaction of isoflavone genistein with biological and model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green/red fluorescent protein disrupting drugs for real‐time permeability tracking in three‐dimensional tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Expression of Green Fluorescent Protein as a Marker for Effects of Antileishmanial Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. MitoTracker staining of fibroblasts [protocols.io]
- 15. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. astorscientific.us [astorscientific.us]
- 17. DAPI Counterstaining Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Dehydrodeguelin Purity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercially available dehydrodeguelin.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the handling, analysis, and purity assessment of this compound.
General Purity and Storage
Q1: What is the expected purity of commercially available this compound?
A1: The purity of commercially available this compound typically ranges from >97% to 98% as stated by various suppliers. However, it is crucial to verify the purity of each batch upon receipt using appropriate analytical methods, as it can vary.
Q2: How should I store my this compound sample to ensure its stability?
A2: this compound should be stored in a well-sealed container, protected from light, and kept at low temperatures, ideally at -20°C. As a solid, it is generally more stable. If dissolved in a solvent, it is recommended to prepare fresh solutions for experiments or store them at -80°C for short periods to minimize degradation.
Q3: I observed a change in the color of my this compound powder from yellow to brownish. Does this indicate degradation?
A3: A change in color can be an indication of degradation or the presence of impurities. This compound is a yellow powder, and a significant color change may suggest oxidation or other chemical transformations. It is highly recommended to re-analyze the sample for purity using methods like HPLC-UV to confirm its integrity before use in experiments.
Analytical Methodology
Q4: What is the recommended analytical method for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and recommended method for routine purity assessment of this compound. For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.
Q5: I am not getting good separation of this compound from other components in my sample using HPLC. What can I do?
A5: Poor separation in HPLC can be due to several factors. Here are some troubleshooting steps:
-
Optimize the mobile phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A gradient elution may provide better separation than an isocratic one.
-
Check the column: Ensure you are using an appropriate column (e.g., a C18 column). The column may also be degraded or contaminated; try washing it or replacing it.
-
Adjust the flow rate: A lower flow rate can sometimes improve resolution.
-
Check the pH of the mobile phase: For ionizable compounds, adjusting the pH can significantly impact retention and peak shape.
Q6: My LC-MS analysis of this compound shows several unexpected peaks. How can I identify them?
A6: Identifying unknown peaks in LC-MS requires a systematic approach:
-
Analyze the mass-to-charge ratio (m/z): The m/z of the unknown peaks can provide the molecular weight of the potential impurities.
-
Perform fragmentation analysis (MS/MS): By fragmenting the parent ion, you can obtain structural information about the molecule.
-
Consult the literature: Search for known impurities, related compounds, or degradation products of this compound and other rotenoids.
-
Consider potential sources of contamination: These could include solvents, vials, or cross-contamination from other samples.
Impurity Identification and Quantification
Q7: What are the common impurities found in commercially available this compound?
A7: this compound is often isolated from natural sources like Derris elliptica. Therefore, common impurities can include other structurally related rotenoids. Potential impurities may include:
-
Rotenone: A closely related rotenoid.
-
Deguelin: The hydrogenated precursor of this compound.
-
Hydroxy-derivatives: Such as 4′,5′-dihydroxy-6a,12a-dehydrodeguelin and 11,4′,5′-trihydroxy-6a,12a-dehydrodeguelin, which have been isolated from Derris elliptica.[1]
-
Byproducts from synthesis: If the this compound is synthetic, impurities could include unreacted starting materials or byproducts from side reactions.
Q8: How can I quantify the impurities in my this compound sample?
A8: Impurities can be quantified using a calibrated HPLC-UV method. This typically involves:
-
Area normalization: This is a simple method where the peak area of each impurity is expressed as a percentage of the total peak area. This assumes that all compounds have a similar UV response at the detection wavelength.
-
External standard calibration: For known impurities, a calibration curve can be generated using a certified reference standard of the impurity. This is the most accurate method.
-
Standard addition: This method can be used when a reference standard for the impurity is not available.
Q9: Are there any known degradation products of this compound?
A9: Specific degradation studies on this compound are not widely published. However, related rotenoids like deguelin are known to undergo photochemical degradation.[2] Potential degradation pathways for this compound could involve oxidation, hydrolysis, or photolysis, leading to the formation of various degradation products. Stress testing (exposure to heat, light, acid, base, and oxidizing agents) can help to identify potential degradation products.
Data Presentation
Table 1: Reported Purity of Commercially Available this compound
| Supplier | Reported Purity | Appearance |
| BOC Sciences | >97% | Yellow powder |
| TargetMol | Not Specified | - |
| CymitQuimica | 98% | Solid |
| MedchemExpress | Not Specified | - |
| Biopurify | 95%~99% | Powder |
Note: This data is based on information available on supplier websites and may not reflect the exact purity of a specific batch. Independent verification is always recommended.
Table 2: Potential Impurities of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₃H₂₀O₆ | 392.41 |
| Rotenone | C₂₃H₂₂O₆ | 394.42 |
| Deguelin | C₂₃H₂₂O₆ | 394.42 |
| 4′,5′-dihydroxy-6a,12a-dehydrodeguelin | C₂₃H₂₀O₈ | 424.41 |
| 11,4′,5′-trihydroxy-6a,12a-dehydrodeguelin | C₂₃H₂₀O₉ | 440.41 |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
Objective: To determine the purity of a this compound sample by assessing the main peak and detecting any impurities.
Materials:
-
This compound sample
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Preparation: Accurately weigh about 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., starting with a 60:40 ratio). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Elution: Isocratic or gradient elution can be used. For better separation of impurities, a gradient elution is recommended (e.g., starting with 60% acetonitrile and increasing to 90% over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm (based on UV spectra of related rotenoids, optimization may be required)[3]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the blank (mobile phase), the standard solution, and the sample solution into the HPLC system.
-
Data Processing:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity using the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Protocol 2: Impurity Identification by LC-MS
Objective: To identify the potential impurities in a this compound sample.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions: Use similar LC conditions as in the HPLC-UV protocol, ensuring the mobile phase is compatible with the MS system (e.g., using formic acid instead of non-volatile buffers).
-
MS Conditions:
-
Ionization Mode: ESI positive and/or negative mode.
-
Scan Range: m/z 100 - 1000
-
Data Acquisition: Full scan mode for initial screening. For structural elucidation, use tandem MS (MS/MS) by selecting the precursor ions of the impurity peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of potential impurities (from Table 2).
-
For unknown peaks, determine the accurate mass and predict the elemental composition.
-
Analyze the MS/MS fragmentation patterns to propose the structure of the impurities.
-
Compare the fragmentation patterns with literature data or fragmentation databases if available.
-
Mandatory Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Troubleshooting guide for HPLC peak separation issues.
Caption: Classification of potential impurities in this compound.
References
Mitigating off-target effects of Dehydrodeguelin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the known off-target effects of Dehydrodeguelin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: this compound is known to exert several off-target effects that can confound experimental results. The most well-characterized of these include:
-
HSP90 Inhibition: this compound can bind to Heat Shock Protein 90 (HSP90) and inhibit its chaperone function, leading to the degradation of HSP90 client proteins, many of which are involved in cell signaling and survival.
-
PI3K/Akt Pathway Inhibition: It can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell proliferation, growth, and apoptosis.
-
Mitochondrial Complex I Inhibition: As a rotenoid, this compound can inhibit mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase), leading to decreased ATP production and increased reactive oxygen species (ROS) generation.[1]
-
Potential Microtubule Disruption: While less directly characterized for this compound itself, related compounds and some pathway analyses suggest a potential for interference with microtubule dynamics, which can affect cell division, intracellular transport, and cell structure.[2][3]
Q2: How can I differentiate between the on-target and off-target effects of this compound in my experiments?
A2: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your data. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. Off-target effects may occur at different concentration ranges than on-target effects.
-
Use of Chemical Analogs: If available, use analogs of this compound with different off-target profiles to see if the observed phenotype persists.
-
Target-Specific Validation Assays: Employ specific assays to confirm the engagement of the intended target and the off-targets. This includes techniques like the Cellular Thermal Shift Assay (CETSA) for target engagement, and specific activity assays for enzymes in the targeted pathway.
-
Genetic Approaches: Use techniques like siRNA or shRNA to knock down the expression of the intended target and see if this phenocopies the effect of this compound.
-
Rescue Experiments: Attempt to rescue the phenotype induced by this compound by overexpressing a downstream effector of the intended target pathway or by providing a metabolite that is depleted due to an off-target effect.
Q3: Are there any known IC50 values for this compound's on-target versus off-target effects?
A3: Direct comparative IC50 values for this compound's on-target versus its various off-target effects are not extensively consolidated in the literature. However, IC50 values for its anti-proliferative effects in various cancer cell lines, which are a result of its combined on- and off-target activities, have been reported. This data can provide a starting point for designing dose-response experiments.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |
| A549 | Non-small cell lung cancer | 10.32 ± 1.21 | 7.11 ± 0.82 | 5.55 ± 0.42 | [1] |
| H1299 | Non-small cell lung cancer | 5.95 ± 0.60 | 2.05 ± 0.18 | 0.58 ± 0.23 | [1] |
| DBTRG | Glioblastoma | 4.178 | - | - | [1] |
| C6 | Glioblastoma | 1.953 (at 12h) | - | - | [1] |
| HT-29 | Colon cancer | - | 0.0432 | - | [1] |
| SW-620 | Colon cancer | - | 0.462 | - | [1] |
| MGC-803 | Gastric cancer | - | - | 11.83 | [1] |
| MKN-45 | Gastric cancer | - | - | 9.33 | [1] |
| MDA-MB-453 | Breast cancer (LAR) | - | 0.030 | - | [4] |
| SUM-185PE | Breast cancer (LAR) | - | 0.061 | - | [4] |
| MDA-MB-231 | Breast cancer | - | ~12-17 | - | [4][5] |
Note: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values for MDA-MB-453 and SUM-185PE cells are significantly lower, suggesting a higher sensitivity that may be linked to a combination of on- and off-target effects.[4]
Troubleshooting Guides
Issue 1: Suspected Off-Target Effects on HSP90
Symptoms:
-
Unexpected degradation of proteins known to be HSP90 clients (e.g., Akt, Raf-1, HER2).
-
Induction of a heat shock response, indicated by increased expression of HSP70.
-
Phenotypes that are consistent with those observed with known HSP90 inhibitors.
Troubleshooting Workflow:
References
- 1. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective activity of deguelin identifies therapeutic targets for androgen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deguelin inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Dehydrodeguelin from Natural Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dehydrodeguelin from natural extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Extraction & Initial Processing
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent significantly impacts the extraction yield of rotenoids, including this compound. While methanol can yield a high total extract, acetone has been shown to provide a higher extraction yield of the related rotenoid, deguelin.[1] It is recommended to perform small-scale pilot extractions with a few selected solvents (e.g., methanol, ethanol, acetone) to determine the optimal solvent for your specific plant material.
Q2: My crude extract is very complex and contains a lot of pigments and lipids. How can I clean it up before chromatography?
A2: A complex crude extract can interfere with chromatographic separation. Consider the following pre-purification steps:
-
Solvent Partitioning: Perform a liquid-liquid extraction to partition the this compound into a less polar solvent, leaving more polar impurities behind.
-
Solid-Phase Extraction (SPE): Utilize a C18 reversed-phase SPE cartridge to remove highly polar and non-polar impurities. Rotenoids can be eluted with a methanol-water mixture.[2]
Section 2: Chromatographic Purification
Q3: I am seeing poor separation between this compound and other rotenoids (e.g., Deguelin, Tephrosin) on my silica gel column. What can I do?
A3: Co-elution of structurally similar rotenoids is a common challenge.[1] Here are some troubleshooting strategies:
-
Optimize the Solvent System: A binary solvent system of petroleum ether and chloroform (e.g., 4:1 v/v) has been used for separating deguelin, this compound, and tephrosin.[1] Systematically vary the solvent polarity. A gradual increase in the more polar solvent (e.g., chloroform or ethyl acetate) can improve resolution.
-
Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reversed-phase C18 silica.
-
High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC with a reversed-phase column is often necessary. A mobile phase of methanol and water is a good starting point.[2]
Q4: My peaks are tailing or broadening during HPLC analysis. What are the possible causes and solutions?
A4: Peak tailing and broadening can be caused by several factors. Refer to the troubleshooting table below.
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the column | Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase. |
| Column overload | Reduce the injection volume or sample concentration. | |
| Column degradation | Flush the column or replace it if it's old. | |
| Peak Broadening | Extra-column volume | Use shorter, narrower tubing and ensure all connections are tight. |
| Injection solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. | |
| High flow rate | Optimize the flow rate for your column and separation. |
Section 3: Crystallization & Final Product
Q5: I am having difficulty crystallizing the purified this compound. What can I try?
A5: Crystallization can be challenging. If you are facing issues like the formation of oil instead of crystals or no crystal formation at all, consider these strategies:
-
Solvent Selection: Experiment with a variety of solvents and solvent mixtures (e.g., carbon tetrachloride, ethanol, acetone).
-
Slow Evaporation: Allow the solvent to evaporate slowly at a controlled temperature. Storing the solution in the dark at 4°C for several days can promote crystallization.[1]
-
Seeding: If you have a small amount of crystalline this compound, add a seed crystal to the supersaturated solution to initiate crystallization.
Q6: The final yield of my purified this compound is very low. How can I improve it?
A6: Low yields are a significant challenge in natural product isolation. The reported yield for the related compound deguelin after crystallization was 0.55%.[1] To improve your yield:
-
Optimize Extraction: As discussed in Q1, ensure you are using the most efficient extraction solvent and method.
-
Minimize Transfer Losses: Be meticulous during each step of the purification process to minimize the loss of material during transfers between vessels.
-
Protect from Degradation: Rotenoids can be sensitive to light and heat. Protect your samples from light and use lower temperatures whenever possible during the purification process.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Rotenoids
-
Preparation: Dry the plant material (e.g., roots) at 80°C for 5 hours and grind it to pass through a 150-mesh sieve.[1]
-
Extraction: Add 100 mL of the chosen solvent (e.g., acetone or ethanol) to 10.0 g of the dried root powder.[1]
-
Sonication: Perform ultrasonic-assisted extraction for 30 minutes using a 600 W ultrasound processor.[1]
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Re-extraction: Repeat the extraction process on the plant residue to maximize the yield.
-
Storage: Store the concentrated extract in the dark at 4°C for further purification.[1]
Protocol 2: Silica Gel Column Chromatography for Rotenoid Separation
-
Column Preparation: Pack a glass column (e.g., 40 cm x 3.5 cm i.d.) with silica gel in petroleum ether (60-90°C).[1]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent like petroleum ether and gradually increase the polarity by adding a more polar solvent like chloroform or ethyl acetate. A common starting point is a binary mixture of petroleum ether (60-90°C)-chloroform (4:1, v/v).[1]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 5 mL).[1]
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pooling: Combine the fractions that contain the target compound.
Quantitative Data Summary
Table 1: Extraction Yield of Deguelin from Derris trifoliata Lour Root using Different Solvents.
| Solvent | Total Extract (%) | Deguelin Content in Extract (%) |
| Methanol | 20.21 | 0.95 |
| Acetone | Not specified | 1.19 |
| Ethanol | Not specified | 1.12 |
Data adapted from a study on Deguelin extraction and can be used as a reference for this compound.[1]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography.
References
Validation & Comparative
Dehydrodeguelin vs. Rotenone: A Comparative Analysis of Mitochondrial Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial toxicity of two structurally related natural compounds, dehydrodeguelin and rotenone. Both are well-documented inhibitors of mitochondrial complex I, a critical enzyme in the electron transport chain. While rotenone is a classical and potent mitochondrial toxin widely used in research to model Parkinson's disease, this compound has garnered interest for its potential therapeutic applications, including its anti-cancer properties. Understanding the nuances of their mitochondrial toxicity is paramount for their respective applications in research and drug development.
Executive Summary
This compound and rotenone both exert their primary toxic effects through the inhibition of mitochondrial complex I, leading to impaired cellular respiration, increased production of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and ultimately, apoptosis. However, available data suggests that this compound is a significantly less potent mitochondrial toxin than rotenone. One study reported that deguelin, a closely related rotenoid, exhibits a 60-fold lower binding affinity for mitochondrial complex I compared to rotenone.[1] Furthermore, in vivo studies have shown that deguelin is approximately half as active as rotenone in inducing Parkinson's disease-like symptoms in rats, corroborating its reduced neurotoxic potential.[2]
This comparative guide will delve into the quantitative differences in their effects on mitochondrial function, outline the experimental protocols to assess these effects, and visualize the key signaling pathways involved in their mechanisms of action.
Quantitative Comparison of Mitochondrial Toxicity
| Parameter | This compound/Deguelin | Rotenone | Reference Cell/System |
| Mitochondrial Complex I Binding Affinity | 60-fold lower affinity than rotenone | High Affinity | Bovine Mitochondria |
| Induction of Parkinson's-like Syndrome (in vivo) | Approx. half as active as rotenone | Potent Inducer | Rats |
| IC50 for Succinyl-CoA Biosynthesis Inhibition | Not Reported | 25 nM | SH-SY5Y cells |
Mechanism of Action and Signaling Pathways
Both this compound and rotenone instigate a cascade of events originating from the inhibition of mitochondrial complex I. This initial insult leads to a bioenergetic crisis and oxidative stress, which in turn activate downstream signaling pathways culminating in apoptosis.
Signaling Pathway for Mitochondrial Toxin-Induced Apoptosis
The diagram below illustrates the general signaling cascade initiated by both this compound and rotenone. Inhibition of complex I leads to an increase in the NADH/NAD+ ratio and a decrease in ATP production. This disruption of the electron transport chain results in electron leakage and the formation of superoxide radicals (O2•-), a primary reactive oxygen species (ROS). The accumulation of ROS and the bioenergetic stress activate downstream stress-activated protein kinases, such as p38 MAPK and JNK. Concurrently, the disruption of mitochondrial function can lead to the opening of the mitochondrial permeability transition pore (mPTP), causing a collapse of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then initiates the caspase cascade, leading to the execution of apoptosis. Both compounds have also been shown to modulate the PI3K/Akt/mTOR survival pathway.
Caption: Signaling cascade initiated by this compound and rotenone.
Experimental Protocols
To assess and compare the mitochondrial toxicity of this compound and rotenone, a panel of well-established in vitro assays can be employed. Below are detailed methodologies for key experiments.
Experimental Workflow for Assessing Mitochondrial Toxicity
The following diagram outlines a typical workflow for comparing the mitochondrial toxicity of this compound and rotenone in a cell-based model.
Caption: Workflow for in vitro mitochondrial toxicity assessment.
Measurement of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells in real-time.
Protocol:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y, HepG2) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: On the day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Compound Preparation: Prepare stock solutions of this compound and rotenone in a suitable solvent (e.g., DMSO). On the day of the assay, prepare fresh serial dilutions of the compounds in Seahorse XF assay medium.
-
Assay Medium Exchange: Remove the cell culture medium from the microplate and replace it with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Loading the Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds: oligomycin (ATP synthase inhibitor), FCCP (an uncoupler that collapses the proton gradient and induces maximal respiration), and a mixture of rotenone and antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration).
-
Seahorse XF Analyzer Measurement: Place the cell culture microplate in the Seahorse XF Analyzer. The instrument will measure the basal OCR before sequentially injecting the test compounds (this compound or rotenone) and the mitochondrial stress test compounds.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The IC50 values for the inhibition of basal and maximal respiration by this compound and rotenone can be determined from the dose-response curves.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 dye is a ratiometric fluorescent probe that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound and rotenone for a specified period. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a JC-1 staining solution (typically 2-10 µM in cell culture medium). Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells in the dark at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS or assay buffer) to remove excess JC-1.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader. For red fluorescence (J-aggregates), use an excitation/emission of ~585/590 nm. For green fluorescence (J-monomers), use an excitation/emission of ~510/527 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA Assay
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound and rotenone. Include a vehicle control and a positive control for ROS induction (e.g., H2O2).
-
H2DCFDA Loading: Prepare a working solution of H2DCFDA (typically 5-10 µM in serum-free medium). Remove the treatment medium and incubate the cells with the H2DCFDA solution in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope or a fluorescence plate reader with an excitation/emission of ~495/529 nm.
-
Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Conclusion
The available evidence strongly indicates that while both this compound and rotenone are inhibitors of mitochondrial complex I, this compound exhibits a significantly lower mitochondrial toxicity profile compared to rotenone. This is supported by its lower binding affinity for complex I and its reduced in vivo neurotoxicity. For researchers in drug development, this distinction is critical. The lower toxicity of this compound makes it a more attractive candidate for therapeutic development, particularly in oncology, where targeting mitochondrial metabolism is a promising strategy. Conversely, rotenone's potent and consistent mitochondrial toxicity solidifies its role as a valuable tool for inducing mitochondrial dysfunction in experimental models, especially in the context of neurodegenerative diseases like Parkinson's. The experimental protocols detailed in this guide provide a robust framework for further elucidating the specific mitochondrial effects of these and other compounds, enabling a more informed assessment of their toxicological and therapeutic potential.
References
Dehydrodeguelin and Deguelin: A Comparative Analysis of Anticancer Efficacy
In the landscape of natural compounds with therapeutic potential, the rotenoids Dehydrodeguelin and Deguelin have garnered attention for their anticancer properties. This guide provides a comparative analysis of their efficacy, drawing upon available experimental data. While extensive research has elucidated the anticancer mechanisms of Deguelin, a notable gap in the scientific literature exists regarding the specific anticancer activities of this compound, limiting a direct, comprehensive comparison.
Overview of Anticancer Activity
Comparative Efficacy: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cancer cell growth. Numerous studies have established the IC50 values for Deguelin across a diverse panel of human cancer cell lines.
Table 1: IC50 Values of Deguelin in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Incubation Time (hours) |
| Colon Cancer | HT-29 | 4.32 x 10⁻⁸ M | Not Specified |
| Myeloma | MPC-11 | 16 ng/ml | 72 |
| Breast Cancer | MDA-MB-231 | ~1 µM | 72 |
| Breast Cancer | BT474 | ~1 µM | 72 |
| Breast Cancer | MCF7 | ~1 µM | 72 |
| Breast Cancer | T47D | ~1 µM | 72 |
Data compiled from multiple sources.[1][3]
Unfortunately, a similar table for this compound cannot be constructed due to the lack of available IC50 data in published research.
Mechanisms of Anticancer Action
Deguelin:
Deguelin exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][3] This is achieved through the modulation of key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway Inhibition: Deguelin is known to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] This pathway is crucial for cell survival and proliferation, and its inhibition by Deguelin leads to the induction of apoptosis.
-
NF-κB Pathway Inhibition: Deguelin also suppresses the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival.[5] By inhibiting NF-κB, Deguelin sensitizes cancer cells to apoptotic stimuli.
-
Induction of Apoptosis: Deguelin promotes apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic proteins like Bax.[3] This shift in the balance of apoptotic regulators ultimately leads to the activation of caspases, the executive enzymes of apoptosis.[6]
-
Cell Cycle Arrest: Deguelin can arrest the cell cycle at various phases, preventing cancer cells from dividing and proliferating.[1]
This compound:
The specific signaling pathways and molecular mechanisms underlying the potential anticancer activity of this compound remain to be elucidated. Without experimental data, a detailed description of its mechanism of action is not possible at this time.
Signaling Pathway Visualization
The following diagram illustrates the established signaling pathways affected by Deguelin in cancer cells.
Caption: Signaling pathways modulated by Deguelin in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following outlines a general experimental workflow for assessing the anticancer efficacy of compounds like Deguelin and this compound.
Caption: General experimental workflow for anticancer drug evaluation.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Deguelin for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cancer cells with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the compounds of interest.
-
Harvest and fix the cells in cold ethanol.
-
Wash the cells and treat them with RNase to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Conclusion
The available scientific literature provides a robust body of evidence supporting the potent anticancer efficacy of Deguelin, detailing its mechanisms of action and providing a wealth of quantitative data. In stark contrast, there is a significant dearth of information regarding the anticancer properties of this compound. To enable a thorough and meaningful comparative analysis, further research is critically needed to investigate the in vitro and in vivo anticancer effects of this compound, including the determination of its IC50 values in various cancer cell lines and the elucidation of its molecular mechanisms of action. Such studies will be invaluable for understanding the structure-activity relationship within the deguelin class of compounds and for the potential development of novel anticancer therapeutics.
References
- 1. Deguelin inhibits the growth of colon cancer cells through the induction of apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction by the natural product cancer chemopreventive agent deguelin is mediated through the inhibition of mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deguelin, a natural rotenoid, inhibits mouse myeloma cell growth in vitro via induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deguelin induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mitochondrial Complex I as the Primary Target of Dehydrodeguelin: A Comparative Guide
Introduction
Dehydrodeguelin, a naturally occurring rotenoid, has garnered significant interest in the scientific community for its potential as a chemopreventive and chemotherapeutic agent.[1] Its mechanism of action is primarily attributed to the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain responsible for ATP production.[1][2] This guide provides a comparative analysis of this compound's inhibitory effects on mitochondrial complex I, alongside other known inhibitors, and details the experimental protocols required to validate this interaction.
Quantitative Comparison of Mitochondrial Complex I Inhibitors
The efficacy of a mitochondrial complex I inhibitor is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound has been shown to be a potent inhibitor of complex I, although its affinity is lower than that of the classic inhibitor, Rotenone.[2]
| Inhibitor | IC50 (Complex I) | Key Characteristics |
| This compound | ~62.06 µM (as Dehydromonocrotaline) | A rotenoid with demonstrated anti-cancer properties. It binds to complex I with a lower affinity than Rotenone, which may contribute to a more favorable toxicity profile.[2][3] |
| Rotenone | Nanomolar range | A widely used pesticide and a potent, high-affinity inhibitor of complex I.[4][5] Often used as a positive control in complex I inhibition assays.[6][7] |
| Piericidin A | Nanomolar range | A structural analog of ubiquinone, it acts as a competitive inhibitor at the ubiquinone binding site of complex I.[8] |
| Annonaceous Acetogenins | Potentially stronger than Rotenone | A class of natural products with potent inhibitory effects on complex I.[8] |
| Amobarbital | Micromolar to Millimolar range | A barbiturate that acts as a reversible inhibitor of complex I.[9] |
Experimental Protocols for Validation
Validating this compound's effect on mitochondrial complex I involves a series of experiments to measure enzyme activity, cellular respiration, and downstream consequences of inhibition.
Mitochondrial Complex I Activity Assay
This assay directly measures the enzymatic activity of complex I by monitoring the oxidation of NADH.
Principle: The assay follows the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ by isolated mitochondria or submitochondrial particles. The specificity of the inhibition is confirmed by comparing the activity in the presence and absence of a known complex I inhibitor like Rotenone.
Detailed Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using a standard differential centrifugation protocol.[6] Determine the protein concentration of the mitochondrial preparation using a method like the Bradford assay.[6]
-
Reaction Mixture: Prepare an assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2, 2 mM KCN, 2.5 mg/ml bovine serum albumin, 2 µg/ml antimycin A, and 100 µM decylubiquinone).
-
Measurement:
-
Add a standardized amount of mitochondrial protein (e.g., 50 µg) to a quartz cuvette containing the assay buffer.
-
Initiate the reaction by adding NADH to a final concentration of 0.25 mM.
-
Immediately monitor the decrease in absorbance at 340 nm for 2-5 minutes using a spectrophotometer.
-
-
Inhibition Analysis:
-
To determine the specific activity of complex I, perform a parallel measurement in the presence of a saturating concentration of Rotenone (e.g., 2 µM).
-
The Rotenone-sensitive activity is calculated by subtracting the rate in the presence of Rotenone from the total rate.
-
To determine the IC50 of this compound, perform the assay with varying concentrations of the compound and calculate the concentration that results in 50% inhibition of the Rotenone-sensitive activity.
-
Oxygen Consumption Rate (OCR) Measurement
This experiment assesses the impact of complex I inhibition on cellular respiration.
Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate at which cells consume oxygen. Inhibition of complex I will lead to a decrease in OCR.
Detailed Protocol:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Inhibitor Treatment: Prior to the assay, treat the cells with different concentrations of this compound for a specified period.
-
Seahorse Assay:
-
Replace the culture medium with Seahorse XF assay medium supplemented with substrates for complex I (e.g., pyruvate and glutamate).
-
Perform a sequential injection of mitochondrial inhibitors to measure different parameters of mitochondrial respiration:
-
Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.
-
FCCP (a protonophore): To determine maximal respiration.
-
Rotenone/Antimycin A (Complex I/III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, and maximal respiratory capacity. A decrease in these parameters is indicative of complex I inhibition.
Measurement of ATP Levels
This assay quantifies the downstream effect of complex I inhibition on cellular energy production.
Principle: Inhibition of the electron transport chain at complex I is expected to decrease the overall cellular ATP levels.
Detailed Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a defined time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular ATP.
-
ATP Quantification: Use a commercial ATP luminescence-based assay kit. The luciferase enzyme in the kit catalyzes the oxidation of luciferin in the presence of ATP, producing light that can be measured with a luminometer.
-
Data Analysis: Normalize the luminescence signal to the protein concentration of the cell lysate. A dose-dependent decrease in ATP levels upon this compound treatment supports the inhibition of mitochondrial respiration.
Visualizing the Impact of this compound
Signaling Pathway of Complex I Inhibition
Caption: Inhibition of Complex I by this compound disrupts the electron transport chain.
Experimental Workflow for Validation
References
- 1. Deguelin and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydromonocrotaline inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Complex I Inhibitors Expose a Vulnerability for Selective Killing of Pten-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of Dehydrodeguelin with known chemotherapy drugs
A detailed analysis of the synergistic effects of Dehydrodeguelin when combined with conventional chemotherapy drugs reveals a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. This guide provides a comprehensive comparison of this compound's synergistic interactions with Cisplatin and Paclitaxel, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
This compound, a natural rotenoid, has demonstrated significant potential in augmenting the therapeutic effects of established chemotherapy agents. By targeting multiple oncogenic signaling pathways, it can sensitize cancer cells to the cytotoxic effects of drugs like Cisplatin and Paclitaxel, leading to improved treatment outcomes at potentially lower dosages. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of combination cancer therapies.
This compound and Cisplatin: A Synergistic Assault on Gastric Cancer
The combination of this compound and Cisplatin has shown marked synergistic effects in inhibiting the proliferation of human gastric cancer cells. This synergy allows for a significant reduction in the required dose of Cisplatin to achieve a therapeutic effect, thereby potentially mitigating its associated side effects.
Quantitative Analysis of Synergy
The synergistic interaction between this compound and Cisplatin was quantitatively assessed using the Combination Index (CI), where a CI value less than 1 indicates synergy.
| Cancer Type | Cell Line | Drug Combination | Combination Index (CI) | Reference |
| Gastric Cancer | MGC-803 | 1.56 µg/mL this compound + 4.49 µg/mL Cisplatin | 0.72 | [1] |
| Gastric Cancer | MGC-803 | 3.12 µg/mL this compound + 3.34 µg/mL Cisplatin | 0.75 | [1] |
| Gastric Cancer | MGC-803 | 6.25 µg/mL this compound + 1.45 µg/mL Cisplatin | 0.76 | [1] |
Mechanism of Synergy: Targeting DNA Damage Repair
The synergistic effect of this compound and Cisplatin in gastric cancer cells is attributed to the downregulation of the DNA repair protein, Breast Cancer gene 1 (BRCA1).[1] Cisplatin acts by inducing DNA damage in cancer cells. This compound enhances this effect by inhibiting the cancer cells' ability to repair this damage, leading to increased cell death.
Caption: this compound enhances Cisplatin-induced apoptosis by inhibiting BRCA1-mediated DNA repair.
Experimental Protocols
Cell Proliferation Assay (MTT Assay):
-
Cell Line: Human gastric cancer MGC-803 cells.
-
Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, Cisplatin, or a combination of both for 48 hours. Cell proliferation was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Analysis: The absorbance was measured at a specific wavelength to determine cell viability. The Combination Index (CI) was calculated using isobologram analysis to evaluate the nature of the drug interaction.[1]
Western Blot Analysis:
-
Objective: To determine the expression levels of DNA damage repair proteins.
-
Method: MGC-803 cells were treated with this compound, Cisplatin, or their combination for 48 hours. Protein lysates were separated by SDS-PAGE and transferred to a membrane.
-
Antibodies: The membranes were probed with primary antibodies against BRCA1, ERCC1, and XRCC1, followed by a secondary antibody.[1]
This compound and Paclitaxel: Overcoming Drug Resistance in Ovarian Cancer
The combination of this compound and Paclitaxel has shown significant promise in restoring sensitivity to Paclitaxel in resistant ovarian cancer cells. This suggests a potential therapeutic strategy for patients who have developed resistance to conventional taxane-based chemotherapy.
Restoring Paclitaxel Sensitivity
In paclitaxel-resistant ovarian cancer cell lines (SKOV3-TR and HeyA8-MDR), co-treatment with this compound resensitized the cells to Paclitaxel in a dose- and time-dependent manner.[2] This effect is primarily achieved through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2]
Mechanism of Synergy: Inhibition of EGFR Signaling
This compound, in combination with Paclitaxel, effectively suppresses the EGFR signaling pathway and its downstream molecules, including AKT, ERK, STAT3, and p38 MAPK.[2] This inhibition leads to a downregulation of anti-apoptotic proteins like BCL-2 and MCL-1, ultimately promoting cancer cell death.[2]
Caption: this compound and Paclitaxel synergistically induce apoptosis by inhibiting the EGFR signaling pathway.
Experimental Protocols
Cell Viability Assay:
-
Cell Lines: Paclitaxel-resistant ovarian cancer cells (SKOV3-TR and HeyA8-MDR).
-
Method: Cells were treated with varying concentrations of this compound and Paclitaxel, alone and in combination, for different time points. Cell viability was assessed to determine the effect of the combination treatment.[2]
Flow Cytometry for Apoptosis:
-
Objective: To quantify the percentage of apoptotic cells.
-
Method: Treated cells were stained with apoptosis markers (e.g., Annexin V and Propidium Iodide) and analyzed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[2]
Immunoblotting:
-
Objective: To evaluate the activation status of key signaling molecules.
-
Method: Protein extracts from treated cells were subjected to western blotting.
-
Antibodies: Membranes were probed with antibodies against EGFR, AKT, ERK, STAT3, p38 MAPK, BCL-2, MCL-1, and BAD to assess the impact of the combination treatment on these signaling pathways.[2]
Conclusion
The synergistic combination of this compound with conventional chemotherapy drugs like Cisplatin and Paclitaxel presents a compelling avenue for enhancing cancer treatment. The ability of this compound to modulate key signaling pathways involved in cell survival, DNA repair, and drug resistance underscores its potential as a valuable adjuvant in chemotherapy regimens. The data presented in this guide highlights the importance of further preclinical and clinical investigations to fully realize the therapeutic benefits of these combination strategies in improving patient outcomes.
References
Head-to-Head Comparison of Dehydrodeguelin and Other Rotenoids' Bioactivity
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Rotenoids, a class of naturally occurring isoflavonoids, have garnered significant attention in the scientific community for their diverse biological activities, ranging from potent insecticidal properties to promising anticancer effects. This guide provides a detailed head-to-head comparison of the bioactivities of dehydrodeguelin and other prominent rotenoids, including rotenone, deguelin, and tephrosin. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, insecticidal, and neurotoxic activities of this compound and other selected rotenoids. The data has been compiled from various scientific studies to provide a comparative overview.
Anticancer Activity (IC₅₀ values in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | SW1990 (Pancreas) | PANC-1 (Pancreas) | HT-29 (Colon) |
| This compound | 15[1] | - | - | - | - | - |
| Rotenone | - | 0.0044[1] | - | Decreased viability[2] | - | Potently active[3] |
| Deguelin | Decreased viability[2] | - | Decreased viability[2] | Decreased viability[2] | - | 0.0432[4] |
| Tephrosin | Decreased viability[2][5] | Decreased viability[2][5] | Decreased viability[2][5] | 2.62[5] | 0.82[5] | - |
Note: "-" indicates that data was not found in the searched literature.
Insecticidal Activity (LC₅₀ values)
| Compound | Target Pest | LC₅₀ |
| Rotenone | Aphis gossypii (Aphid) | 14.84 mg/L (nymphs, 24h)[6] |
| Bemisia tabaci (Whitefly) | 16.50 mg/L (adults, 24h)[6] | |
| Rhopalosiphum padi | 10.091 mg/L (24h)[7] | |
| Deguelin | Aphis gossypii (Aphid) | 53.95 mg/L (nymphs, 24h)[6] |
| Bemisia tabaci (Whitefly) | 61.80 mg/L (adults, 24h)[6] |
Note: Specific LC₅₀ values for this compound and Tephrosin against the same pests were not available in the searched literature.
Neurotoxicity
| Compound | Observation | Model System |
| Rotenone | Induces Parkinson's disease-like symptoms.[8] | Rat model[8] |
| Causes selective apoptosis in dopaminergic neurons. | Rat embryonic midbrain cultured neurons[9] | |
| Higher concentrations reduce cell viability in brain spheroids.[10] | Human brain spheroid model[10] | |
| Deguelin | Induces Parkinson's disease-like syndrome at higher doses than rotenone.[11] | Rat model[11] |
| About half as active as rotenone in inducing PD-like syndrome.[11] | Rat model[11] |
Note: Specific neurotoxicity studies on this compound were not found in the searched literature.
Key Signaling Pathways
Rotenoids exert their biological effects by modulating various signaling pathways. A primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex I.[11] Additionally, several rotenoids, particularly deguelin, have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of rotenoids.
Experimental Workflows and Protocols
General Workflow for Bioactivity Screening of Rotenoids
The discovery and evaluation of bioactive rotenoids typically follow a systematic workflow, from extraction to characterization of their biological effects.
Caption: Experimental workflow for rotenoid bioactivity screening.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential anticancer compounds.
Objective: To determine the concentration of a rotenoid that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Rotenoid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the rotenoid compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
This comprehensive guide provides a comparative analysis of the bioactivities of this compound and other major rotenoids, supported by quantitative data and detailed experimental methodologies. The provided visualizations of the key signaling pathway and experimental workflow aim to facilitate a deeper understanding for researchers in the field. Further investigation into the specific bioactivities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Recent advances in screening active components from natural products based on bioaffinity techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deguelin inhibits the growth of colon cancer cells through the induction of apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The protective effect of natural compounds against rotenone-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Cross-validation of Dehydrodeguelin's Anticancer Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Dehydrodeguelin across various cancer cell lines, supported by experimental data. This compound, a natural compound, has demonstrated significant potential in cancer therapy by inducing cell death and inhibiting proliferation in different cancer types. This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the underlying molecular mechanisms to offer a comprehensive resource for the scientific community.
Comparative Analysis of this compound's Efficacy
This compound exhibits potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, including gastric, breast, and non-small cell lung cancers. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies between cell lines, indicating differential sensitivity to the compound. Furthermore, this compound consistently induces apoptosis (programmed cell death) and cell cycle arrest, albeit with varying magnitudes and targeting different phases of the cell cycle depending on the cancer type.
| Cell Line | Cancer Type | IC50 (µM) | Apoptosis Rate (%) | Cell Cycle Arrest | Key Signaling Pathway |
| MGC-803 | Gastric Cancer | 11.83 (72h) | 75.60 (at 25 µM) | G2/M | PI3K/Akt |
| MKN-45 | Gastric Cancer | 9.33 (72h) | 91.87 (at 25 µM) | G2/M | PI3K/Akt |
| MDA-MB-231 | Breast Cancer | Not explicitly stated | Apoptosis induced | S Phase | PI3K/Akt |
| A549 | Non-Small Cell Lung Cancer | 7.11 (48h) | Apoptosis induced | G2/M | PI3K/Akt |
| H1299 | Non-Small Cell Lung Cancer | 2.05 (48h) | Apoptosis induced | G2/M | PI3K/Akt |
Table 1: Comparative Anticancer Effects of this compound on Various Cancer Cell Lines. This table summarizes the IC50 values, apoptosis rates, and cell cycle arrest phases induced by this compound in different cancer cell lines. The primary signaling pathway affected is also highlighted.
Visualizing the Mechanisms of Action
To understand how this compound exerts its anticancer effects, it is crucial to visualize the experimental workflow and the molecular pathways involved.
A primary mechanism of this compound's action is the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.
Detailed Experimental Protocols
For the purpose of reproducibility and cross-validation, detailed protocols for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for PI3K/Akt Pathway
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Structure-Activity Relationship of Dehydrodeguelin and its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Dehydrodeguelin and its synthetic analogs, with a primary focus on their anticancer properties. Due to the limited availability of comprehensive SAR studies on a wide range of this compound analogs, this guide leverages the more extensive research conducted on the closely related natural product, Deguelin. The structural similarity between this compound and Deguelin, both belonging to the rotenoid family of compounds, suggests that their biological activities and mechanisms of action are likely to be comparable. This guide will therefore present data on Deguelin and its analogs as a strong surrogate for understanding the potential SAR of this compound derivatives.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of Deguelin and its analogs against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). This data is essential for understanding how structural modifications influence the anticancer potency of these compounds.
Table 1: Cytotoxic Activity (IC50) of Deguelin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Oral Carcinoma | 0.6 | [1] |
| T47D | Breast Cancer | 1.7 | [1] |
| SK-N-MC | Neuroblastoma | 1.0 | [1] |
Table 2: Cytotoxic Activity (IC50) of Substituted Benzylidene Analogs of Dehydroepiandrosterone (DHEA)
Note: While not direct analogs of this compound, these steroidal compounds with benzylidene substitutions provide insights into the effects of aromatic substitutions on cytotoxicity.
| Compound | Substitution on Benzylidene Ring | KB (IC50 µM) | T47D (IC50 µM) | SK-N-MC (IC50 µM) | Reference |
| 1b | 3-Chloro | 0.6 | 1.7 | >40 | [1] |
| 1j | 4-Methyl | 1.7 | 7.6 | 1.0 | [1] |
| Etoposide (Control) | - | 2.8 | 1.2 | 3.5 | [1] |
Key Structure-Activity Relationship Insights
Analysis of the available data on Deguelin and related structures reveals several key insights into their SAR:
-
Aromatic Substitution: The nature and position of substituents on the aromatic rings significantly impact cytotoxic activity. For instance, the 3-chloro benzylidene derivative of DHEA showed high potency, suggesting that electron-withdrawing groups at specific positions can enhance anticancer effects.[1]
-
Core Structure Modifications: Alterations to the core rotenoid structure are critical. The development of synthetic analogs often involves modifying the heterocyclic rings to improve potency and reduce toxicity.
Signaling Pathway Analysis
A significant body of evidence indicates that Deguelin and its analogs exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway has been identified as a primary target.[2] Inhibition of this pathway by Deguelin leads to the downstream suppression of survival signals and the induction of programmed cell death in cancer cells.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound Analogs
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
Experimental Protocols
Synthesis of 16-(Substituted Benzylidene) Derivatives of Dehydroepiandrosterone (DHEA)
This protocol describes a general method for the synthesis of DHEA analogs, which can be adapted for the synthesis of other steroidal derivatives.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Substituted benzaldehyde derivatives
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Glacial acetic acid
Procedure:
-
A mixture of DHEA (1 mmol), the appropriate substituted benzaldehyde (1.2 mmol), and potassium hydroxide (2 mmol) in methanol (20 mL) is stirred at room temperature for 24-48 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water (50 mL).
-
The resulting mixture is acidified with glacial acetic acid.
-
The precipitate formed is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., methanol/chloroform) to afford the desired 16-(substituted benzylidene) derivative of DHEA.[1]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., KB, T47D, SK-N-MC)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no drug treatment is also included.
-
The plates are incubated for an additional 48 hours.
-
Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.[1]
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
References
- 1. Synthesis and In vitro cytotoxic activity evaluation of (E)-16-(substituted benzylidene) derivatives of dehydroepiandrosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Dehydrodeguelin and Deguelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of two structurally related natural compounds, Dehydrodeguelin and Deguelin. The following sections present a detailed analysis of their cytotoxic and antiproliferative activities, supported by experimental data, to assist in evaluating their potential as therapeutic agents.
Quantitative Data Summary
The therapeutic index (TI) of a compound is a quantitative measure of its safety, representing the ratio between its toxic dose and its therapeutically effective dose. A higher TI indicates a more favorable safety profile. Based on a key study directly comparing their effects, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Deguelin against a murine astrocytoma cell line (K5001) and normal primary mouse astrocytes.
| Compound | Cell Line | IC50 (µM) | Therapeutic Index (TI) |
| This compound | K5001 (Murine Astrocytoma) | 1.2 ± 0.1 | >66.7 |
| Primary Mouse Astrocytes | >80 | ||
| Deguelin | K5001 (Murine Astrocytoma) | 1.2 ± 0.1 | >66.7 |
| Primary Mouse Astrocytes | >80 |
The Therapeutic Index was calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (IC50 normal astrocytes / IC50 K5001). Since the IC50 for normal astrocytes was greater than 80 µM, the TI is presented as a minimum value.
The data clearly indicates that both this compound and Deguelin exhibit potent and identical antiproliferative activity against the K5001 astrocytoma cell line, with an IC50 of 1.2 µM[1]. Crucially, neither compound significantly affected the growth of normal primary mouse astrocytes at concentrations up to 80 µM[1]. This demonstrates a high degree of selectivity for the cancerous cell line and suggests a favorable therapeutic window for both compounds in this model system.
Experimental Protocols
The following methodology was employed to determine the antiproliferative and cytotoxic effects of this compound and Deguelin.
Cell Lines and Culture:
-
K5001 Murine Astrocytoma Cells: These cells were used as the cancerous model.
-
Primary Mouse Astrocytes: These cells, derived from Nf1−/+;Trp53−/+cis mice, served as the normal, non-cancerous control[1].
Antiproliferative/Cytotoxicity Assay: A growth inhibition assay was utilized to determine the IC50 values for both compounds. The specific details of the assay, such as the seeding density of the cells, the duration of compound exposure, and the method for assessing cell viability (e.g., MTT, SRB assay), were not explicitly detailed in the abstract of the primary reference. However, such assays typically involve treating the cells with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours). Subsequently, cell viability is measured using a colorimetric or fluorometric method to determine the concentration at which a 50% reduction in cell growth is observed compared to untreated controls.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Deguelin:
While the precise signaling pathway of this compound has not been extensively characterized, Deguelin is known to exert its anticancer effects through the modulation of several key signaling pathways. A prominent mechanism is the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Simplified signaling pathway of Deguelin's inhibitory action on the PI3K/Akt pathway.
Experimental Workflow for Therapeutic Index Determination:
The determination of the therapeutic index involves a systematic experimental process to assess the differential effects of a compound on cancerous and normal cells.
Caption: Experimental workflow for determining the therapeutic index of a compound.
Conclusion
Based on the available experimental data, both this compound and Deguelin demonstrate a promising and equivalent therapeutic index in the context of the tested murine astrocytoma model. Their ability to potently inhibit cancer cell growth while exhibiting minimal toxicity to normal astrocytes highlights their potential as selective anticancer agents[1]. Further research is warranted to explore the efficacy and safety of this compound across a broader range of cancer types and to fully elucidate its mechanism of action. The high therapeutic index observed in this initial study provides a strong rationale for its continued investigation in preclinical drug development programs.
References
Safety Operating Guide
Proper Disposal of Dehydrodeguelin: A Guide for Laboratory Professionals
Dehydrodeguelin, a rotenoid related to rotenone, requires careful handling and disposal due to its potential toxicity. As a researcher, scientist, or drug development professional, adherence to proper disposal protocols is essential for laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the safe disposal of this compound waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) for this compound Disposal
| PPE Category | Specification |
| Hand Protection | Wear suitable protective gloves, such as PVC or neoprene.[1] |
| Eye/Face Protection | Use safety goggles or a face shield to protect against splashes or dust. |
| Skin and Body | Wear a lab coat or overalls.[1] For spills or leaking containers, PVC or neoprene boots may be necessary.[1] |
| Respiratory | If there is a risk of inhaling dust from powder forms, a disposable dust mask or a suitable respirator should be worn.[1] |
II. Step-by-Step Disposal Procedure
This compound waste must be treated as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific local regulations, as these may vary. The following is a general procedure for the proper disposal of this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated lab supplies (e.g., pipette tips, gloves, paper towels), in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS office.
-
Empty Containers: Empty this compound containers should be punctured to prevent reuse and disposed of as hazardous waste.[1]
Step 2: Waste Container Labeling
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Toxic")
-
The accumulation start date
Step 3: Storage of Waste
Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
Step 4: Waste Disposal Request
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in regular trash.
III. Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
It is imperative that all personnel handling this compound are trained on these proper disposal procedures. By following these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dehydrodeguelin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dehydrodeguelin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures offer step-by-step guidance for the handling and disposal of this compound.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact. Given the toxic nature of related rotenoid compounds, stringent protective measures are necessary.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved full-facepiece respirator with organic vapor cartridges and P100 particulate filters. | Protects against inhalation of aerosolized powders or vapors, which can be fatal. |
| Eye Protection | Chemical splash goggles and a face shield.[1] | Provides a robust barrier against accidental splashes that can cause serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation and systemic toxicity. |
| Body Protection | A lab coat, supplemented with a chemical-resistant apron and disposable coveralls. | Protects against contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Quantitative Exposure Limits for Related Compounds
While specific occupational exposure limits for this compound have not been established, the limits for the closely related and structurally similar compound, Rotenone, provide a critical reference for risk assessment and safety planning.
| Agency | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 5 mg/m³ (8-hour)[2][3] |
| NIOSH (REL) | 5 mg/m³ (10-hour)[2][4] |
| ACGIH (TLV) | 5 mg/m³ (8-hour)[2][3] |
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting. This procedure is designed to minimize the risk of exposure and ensure the integrity of the experiment.
1. Preparation and Area Setup:
- Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.[5]
- Verify that an emergency eyewash station and safety shower are readily accessible.[6]
- Cover the work surface with absorbent, disposable bench paper.
- Assemble all necessary equipment and reagents before introducing this compound to the work area.
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as specified in the table above, ensuring a proper fit, especially for the respirator.
3. Handling and Dispensing:
- Conduct all weighing and dispensing of solid this compound within the chemical fume hood to contain any dust.
- If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
- Keep all containers of this compound tightly sealed when not in use.[6]
4. Post-Handling and Decontamination:
- Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
- Carefully remove and dispose of all single-use PPE in a designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.[7]
Emergency Procedures
In the event of an accidental exposure to this compound, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste, including unused this compound powder, contaminated PPE, and cleaning materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour this compound solutions down the drain.[5]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Visualizing the Workflow
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. osha.gov [osha.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Rotenone [cdc.gov]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. bio.vu.nl [bio.vu.nl]
- 7. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
